magnesium sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNHWWHGAXBCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgSO4, MgO4S | |
| Record name | MAGNESIUM SULFATE | |
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| Record name | magnesium sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10034-99-8 (heptahydrate) | |
| Record name | Magnesium sulfate anhydrous | |
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DSSTOX Substance ID |
DTXSID6042105 | |
| Record name | Magnesium sulfate anhydrous | |
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Molecular Weight |
120.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |
| Record name | Sulfuric acid magnesium salt (1:1) | |
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| Record name | Magnesium sulfate | |
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| Record name | MAGNESIUM SULFATE | |
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Solubility |
SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |
| Record name | Magnesium sulfate | |
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| Record name | MAGNESIUM SULFATE | |
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| Record name | MAGNESIUM SULFATE | |
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Density |
2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |
| Record name | MAGNESIUM SULFATE | |
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| Record name | MAGNESIUM SULFATE | |
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Color/Form |
Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |
CAS No. |
7487-88-9, 18939-43-0, 68081-97-0 | |
| Record name | Magnesium sulfate anhydrous | |
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| Record name | Magnesium sulfate | |
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| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |
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| Record name | Magnesium sulfate | |
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| Record name | Sulfuric acid magnesium salt (1:1) | |
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| Record name | MAGNESIUM SULFATE ANHYDROUS | |
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Melting Point |
Decomposes @ 1124 °C | |
| Record name | Magnesium sulfate | |
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Foundational & Exploratory
The Hydrates of Magnesium Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Magnesium sulfate, a versatile inorganic salt, exists in various hydrated forms, each possessing distinct physicochemical properties that dictate its stability, solubility, and utility across diverse scientific and industrial landscapes. This technical guide provides an in-depth exploration of the different hydrates of this compound, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for their preparation and characterization, and presents visual representations of their interconversion pathways.
Introduction to this compound and its Hydrates
This compound (MgSO₄) is a chemical compound composed of magnesium cations (Mg²⁺) and sulfate anions (SO₄²⁻)[1]. It is most commonly encountered in its hydrated forms, MgSO₄·n H₂O, where 'n' can range from 1 to 11. The degree of hydration significantly influences the compound's crystal structure, stability, and physical properties. The most prevalent and commercially significant hydrate is this compound heptahydrate (MgSO₄·7H₂O), widely known as Epsom salt[1][2]. Other naturally occurring mineral forms include the monohydrate, kieserite (MgSO₄·H₂O)[1][3]. The anhydrous form (MgSO₄) is a white crystalline solid that readily absorbs moisture from the air, making it a useful desiccant in industrial applications[2].
The various hydrates of this compound are of considerable interest in the pharmaceutical industry due to their therapeutic applications, which include electrolyte replenishment, treatment of eclampsia, and as a component in laxatives and bath salts[1][4][5][6]. Understanding the specific properties and stability of each hydrate is crucial for formulation development, manufacturing, and ensuring the quality and efficacy of the final drug product.
Physicochemical Properties of this compound Hydrates
The different hydrates of this compound exhibit a range of physical and chemical properties. A summary of the key quantitative data for the most common hydrates is presented in the tables below.
Table 1: Molecular and Physical Properties of this compound Hydrates
| Hydrate Name | Common Name/Mineral | Molecular Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Appearance |
| Anhydrous | - | MgSO₄ | 120.366[1][3] | Orthorhombic[7] | 2.66[7] | White crystalline solid[2][7] |
| Monohydrate | Kieserite | MgSO₄·H₂O | 138.38[1][3] | Monoclinic, Triclinic[1] | - | - |
| Dihydrate | Sanderite | MgSO₄·2H₂O | 156.39 | Orthorhombic[1] | - | - |
| Tetrahydrate | Starkeyite | MgSO₄·4H₂O | 192.42 | Monoclinic[1] | - | - |
| Pentahydrate | Pentahydrite | MgSO₄·5H₂O | 210.44[1] | Triclinic[1] | - | - |
| Hexahydrate | Hexahydrite | MgSO₄·6H₂O | 228.46[1] | Monoclinic[1] | - | - |
| Heptahydrate | Epsomite (Epsom Salt) | MgSO₄·7H₂O | 246.47[1][3] | Orthorhombic[1] | 1.67 (at 20 °C)[8] | Colorless, needle-like crystals[2][3] |
| Undecahydrate | Meridianiite | MgSO₄·11H₂O | 318.53 | - | - | - |
Table 2: Solubility and Stability of this compound Hydrates
| Hydrate Form | Solubility in Water | Decomposition/Transition Temperature | Stability Notes |
| Anhydrous | 26.9 g/100 mL at 0°C; 35.1 g/100 mL at 20°C; 50.2 g/100 mL at 100°C[1] | Decomposes at 1,124 °C to MgO and SO₃[1] | Hygroscopic; unstable in moist air, hydrates to form epsomite[1][2]. |
| Monohydrate | - | Decomposes at ~200 °C[1] | Can be prepared by heating the heptahydrate to 120 °C[1]. |
| Heptahydrate | 113 g/100 mL at 20 °C[1] | Decomposes above 70 °C (release of crystal water)[8]. Loses four water molecules at 70-80 °C and all water at ~200 °C[9]. | Stable in moist air below 48 °C. Effloresces in dry air[3]. |
| Undecahydrate | - | Decomposes above 2 °C[1] | Stable at atmospheric pressure only below 2 °C[1]. |
Experimental Protocols
The preparation and characterization of this compound hydrates are fundamental to understanding their properties and behavior. This section outlines common experimental methodologies.
Preparation of this compound Hydrates
3.1.1. Preparation of this compound Heptahydrate (Epsom Salt) from Magnesium Oxide
This method involves the neutralization reaction between magnesium oxide and sulfuric acid.
-
Materials: Magnesium oxide (MgO), dilute sulfuric acid (H₂SO₄), distilled water, beaker, stirring rod, heating mantle, filtration apparatus, evaporating basin, crystallizing dish.
-
Procedure:
-
Warm the dilute sulfuric acid to approximately 60 °C in a beaker on a heating mantle[10].
-
While stirring, slowly add magnesium oxide powder in small portions until no more dissolves and a cloudy suspension is observed[10].
-
Filter the warm mixture to remove any unreacted magnesium oxide[10].
-
Transfer the filtrate to an evaporating basin and gently heat over a water bath to concentrate the solution until crystals begin to form[10].
-
Allow the concentrated solution to cool slowly in a crystallizing dish to promote the formation of large crystals of MgSO₄·7H₂O[10].
-
Filter the crystals from the mother liquor and dry them on a filter paper at room temperature[10].
-
3.1.2. Preparation of Anhydrous this compound from Heptahydrate
Anhydrous this compound can be prepared by the thermal dehydration of the heptahydrate.
-
Materials: this compound heptahydrate (MgSO₄·7H₂O), oven or furnace, desiccator, ceramic dish.
-
Procedure:
-
Spread a thin layer of this compound heptahydrate in a ceramic dish.
-
Place the dish in an oven preheated to 250 °C for at least 2 hours[11].
-
The heptahydrate will lose its water of crystallization and may form a solid chunk[11].
-
After cooling in a desiccator to prevent rehydration, the resulting anhydrous this compound can be ground into a powder.
-
Characterization of this compound Hydrates
3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques to study the thermal decomposition and phase transitions of hydrates.
-
Objective: To determine the water content and the temperatures at which dehydration occurs.
-
Methodology:
-
A small, accurately weighed sample (typically ~15 mg) of the this compound hydrate is placed in a TGA-DSC instrument[12].
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a dry nitrogen purge gas (e.g., 50 cc/min)[12].
-
The TGA measures the change in mass as a function of temperature, indicating the loss of water molecules. The DSC measures the heat flow, indicating whether the dehydration processes are endothermic or exothermic.
-
For MgSO₄·7H₂O, TGA-DSC analysis typically shows a multi-step dehydration process. The first step, occurring at a low temperature (25–55°C), corresponds to the loss of one water molecule to form the hexahydrate[13][14]. Further heating leads to the loss of more water molecules at higher temperatures, with the final dehydration to anhydrous MgSO₄ occurring at around 200-300 °C[3][9].
-
3.2.2. X-ray Diffraction (XRD)
XRD is used to identify the crystal structure of the different hydrates.
-
Objective: To determine the crystalline phase of a this compound sample.
-
Methodology:
-
A powdered sample of the this compound hydrate is placed in a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
The resulting diffractogram, with its characteristic peaks, is compared to standard diffraction patterns of known this compound hydrates to identify the phase.
-
XRD studies have shown that upon heating, MgSO₄·7H₂O converts to MgSO₄·6H₂O between 25°C and 55°C. Between 80°C and 276°C, an amorphous phase is formed, which recrystallizes into anhydrous MgSO₄ at temperatures above 276°C[14][15][16].
-
Interconversion and Stability of Hydrates
The stability of a particular this compound hydrate is dependent on temperature and relative humidity (RH). The interconversion between these forms is often a complex process influenced by kinetics and reaction pathways[17][18].
The following diagram illustrates the dehydration pathway of this compound heptahydrate upon heating, as determined by thermal analysis.
Caption: Dehydration pathway of MgSO₄·7H₂O with increasing temperature.
Applications in Drug Development
The various hydrates of this compound have several applications in the pharmaceutical industry:
-
This compound Heptahydrate (Epsom Salt):
-
Therapeutic Agent: Used as a saline laxative, for the treatment of magnesium deficiency, and in the prevention of eclampsia in pregnant women[1][4]. It is also used intravenously to manage arrhythmias and asthma[4].
-
Formulation Excipient: Its high solubility in water makes it suitable for liquid formulations[3][19].
-
-
Anhydrous this compound:
-
Drying Agent: Due to its hygroscopic nature, it can be used as a desiccant in organic synthesis and to protect moisture-sensitive active pharmaceutical ingredients (APIs).
-
-
Other Hydrates:
-
The specific properties of other hydrates, such as the dihydrate, are also utilized in pharmaceutical applications, for example, as an anticonvulsant and antispasmodic[5].
-
The choice of a specific hydrate for a pharmaceutical application depends on factors such as the desired solubility profile, stability under storage conditions, and compatibility with other excipients.
Conclusion
The hydrates of this compound represent a fascinating and complex system of inorganic compounds. A thorough understanding of their individual physicochemical properties, stability, and interconversion pathways is paramount for their effective utilization in research and drug development. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and professionals in the field. Further research into the kinetics of hydrate transformations and the properties of less common hydrates will continue to expand our knowledge and potential applications of these versatile compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. htmcgroup.com [htmcgroup.com]
- 3. fao.org [fao.org]
- 4. News - Magnesium Sulphate Heptahydrate: Properties, Benefits & Diverse Applications [wit-stone.com]
- 5. What are the applications of this compound dihydrate in the pharmaceutical field-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Preparation and Application of this compound heptahydrate_Chemicalbook [m.chemicalbook.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. How to Make a Drying Agent (Anhydrous this compound) : 5 Steps (with Pictures) - Instructables [instructables.com]
- 12. lpi.usra.edu [lpi.usra.edu]
- 13. publications.tno.nl [publications.tno.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lpi.usra.edu [lpi.usra.edu]
- 19. Pharma Grade this compound [magnesiumking.com]
Unraveling the Crystalline Architecture of Magnesium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium sulfate (MgSO₄), a compound of significant interest in pharmaceutical and various industrial applications, exhibits a remarkable diversity in its crystalline forms, primarily distinguished by the degree of hydration. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal lattice structures of anhydrous this compound and its key hydrated forms, presenting quantitative crystallographic data, detailed experimental methodologies for structure determination, and visualizations of key processes.
Core Crystallographic Data of this compound and Its Hydrates
The crystal structure of this compound is highly dependent on the number of water molecules integrated into its lattice. These variations lead to different crystal systems, space groups, and unit cell dimensions. The following tables summarize the key crystallographic parameters for the most common forms of this compound.
Table 1: Crystallographic Data for Anhydrous and Monohydrate this compound
| Parameter | Anhydrous MgSO₄[1][2] | Monohydrate (Kieserite)[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Cmcm[1] or Pnma[2] | C2/c |
| Lattice Constants | a = 5.182 Å, b = 7.893 Å, c = 6.506 Å[1] | a ≈ 7.5 Å, b ≈ 7.2 Å, c ≈ 7.5 Å |
| Lattice Angles | α = β = γ = 90° | β ≈ 120.0° |
| Formula Units (Z) | 4 | 4 |
| Volume (V) | 266.0 ų | ~389 ų |
Table 2: Crystallographic Data for Dihydrate and Heptahydrate this compound
| Parameter | Dihydrate (Sanderite)[3] | Heptahydrate (Epsomite)[4] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁[3] | P2₁2₁2₁[4] |
| Lattice Constants | a = 8.8932 Å, b = 8.4881 Å, c = 12.4401 Å[3] | a = 11.86 Å, b = 11.99 Å, c = 6.858 Å[4] |
| Lattice Angles | α = β = γ = 90° | α = β = γ = 90° |
| Formula Units (Z) | 8[3] | 4[4] |
| Volume (V) | 939.16 ų[3] | 976.5 ų |
| Density (calculated) | 2.21 g/cm³[3] | 1.68 g/cm³ |
Table 3: Crystallographic Data for Higher Hydrates of this compound
| Parameter | Enneahydrate[5] | Undecahydrate (Meridianiite)[6][7] |
| Crystal System | Monoclinic[5] | Triclinic[6][7] |
| Space Group | P2₁/c[5] | P1[6][7] |
| Lattice Constants | a = 6.75 Å, b = 11.95 Å, c = 14.65 Å[5] | a = 6.725 Å, b = 6.779 Å, c = 17.290 Å[6][7] |
| Lattice Angles | β = 95.1°[5] | α = 88.255°, β = 89.478°, γ = 62.598°[6][7] |
| Formula Units (Z) | 4[5] | 2[6][7] |
| Volume (V) | 1177 ų[5] | 699.54 ų[6][7] |
| Density (calculated) | 1.512 g/cm³[6][7] |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal lattice structure of this compound and its hydrates relies on sophisticated analytical techniques. The primary methods employed are X-ray Diffraction (XRD) and Neutron Diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is the gold standard for determining the precise atomic arrangement in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of the desired this compound hydrate are grown from a supersaturated aqueous solution. This can be achieved through slow evaporation, controlled cooling, or vapor diffusion methods. For hydrates that are stable only at low temperatures, such as undecahydrate, crystallization is performed at or below 0°C.[7]
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.5 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. For temperature-sensitive hydrates, data collection is performed at low temperatures (e.g., 110 K) using a cryo-cooling system.[7]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction patterns.
Powder X-ray Diffraction (PXRD)
PXRD is a versatile technique used for phase identification, determination of lattice parameters, and for studying crystalline materials that are not available as single crystals.
Methodology:
-
Sample Preparation: A fine powder of the this compound hydrate is prepared by grinding the crystalline material. The powder is then packed into a sample holder. For air-sensitive or hygroscopic samples, such as anhydrous MgSO₄, sample preparation and analysis are conducted under a controlled atmosphere (e.g., dry nitrogen).
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are used to identify the phase by comparison with a database of known patterns. For structure determination from powder data, advanced techniques like Rietveld refinement are employed to refine the crystal structure model against the experimental data.
Neutron Diffraction
Neutron diffraction is particularly powerful for locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.
Methodology:
-
Sample Preparation: A relatively large single crystal or a significant amount of powdered sample of the this compound hydrate is required. For studies focusing on hydrogen bonding, deuterated samples may be prepared to reduce incoherent scattering from hydrogen.
-
Data Collection: The sample is placed in the path of a neutron beam from a nuclear reactor or a spallation source. The scattered neutrons are detected at various angles.
-
Structure Refinement: The diffraction data are used to refine the crystal structure, with a particular emphasis on accurately determining the positions of the hydrogen/deuterium atoms. This provides a detailed picture of the water molecule orientations and the hydrogen-bonding network.
Visualizing Key Relationships and Workflows
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a novel this compound hydrate follows a logical progression of experimental and computational steps.
Caption: Experimental workflow for crystal structure determination.
Dehydration Pathway of this compound Heptahydrate
The various hydrates of this compound are interconvertible, primarily through dehydration and rehydration processes. The thermal dehydration of epsomite (MgSO₄·7H₂O) proceeds through a series of lower hydrates.
Caption: Thermal dehydration pathway of this compound hydrates.
References
- 1. Phase transition pathways of the hydrates of this compound in the temperature range 50 degrees C to 5 degrees C: Implication for sulfates on Mars [hero.epa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase transition pathways of the hydrates of this compound in the temperature range 50°C to 5°C: Implication for sulfates on Mars [hero.epa.gov]
- 6. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction | Semantic Scholar [semanticscholar.org]
- 7. In Situ Observation of the Structure of Crystallizing this compound Heptahydrate Solutions with Terahertz Transmission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Magnesium Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of magnesium sulfate in various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the general experimental workflow. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound is often used as a drying agent or for other purposes in non-aqueous systems.
Quantitative Solubility Data
The solubility of this compound in organic solvents is generally low compared to its solubility in water. Anhydrous this compound is often used as a drying agent in organic synthesis precisely because of its low solubility in most organic solvents and its ability to form hydrates.[1] The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |
| Methanol | 15 | 0.276 | [2] |
| 25 | 0.224 | [2] | |
| 35 | 0.18 | [2] | |
| 45 | 0.153 | [2] | |
| 55 | 0.123 | [2] | |
| Ethanol | 15 | 0.025 | [2] |
| 35 | 0.02 | [2] | |
| 55 | 0.016 | [2] | |
| Diethyl Ether | 18 | 1.16 | [2][3] |
| Glycerol | 25 | 26.3 | [2] |
| Formic Acid (95%) | 19 | 0.34 | [2] |
This compound is reported to be insoluble or practically insoluble in the following organic solvents:
-
Acetic Acid[2]
-
Ammonia (liquid)[2]
-
Carbon Disulfide[2]
-
Ethyl Acetate[2]
-
Hydrazine[2]
-
Benzene[5]
-
Toluene[5]
It is important to note that the term "insoluble" in a qualitative sense often means very low solubility. For many practical applications, particularly in drug development and sensitive chemical reactions, even trace amounts of dissolved salts can have significant effects. Therefore, quantitative determination of solubility is often necessary.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of an inorganic salt like this compound in an organic solvent. The choice of method depends on factors such as the expected solubility, the nature of the solvent, and the available analytical instrumentation. The gravimetric method is a fundamental and widely used technique that is described in detail below.
Gravimetric Method
The gravimetric method is a classic and reliable technique for determining solubility.[3][6] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Apparatus:
-
Anhydrous this compound
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Oven
-
Glassware (flasks, beakers, graduated cylinders)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of anhydrous this compound to a known volume or mass of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may need to be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute becomes constant.[5]
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, carefully separate the saturated solution from the undissolved solid. This can be achieved by filtration. It is critical to maintain the temperature of the solution during this step to prevent any changes in solubility.[4]
-
Using a pre-warmed or temperature-controlled filtration apparatus can help minimize temperature fluctuations.
-
-
Determination of Solute Concentration:
-
Accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).[3]
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or in a vacuum oven).
-
Once the solvent has been completely removed, dry the remaining solid (this compound) in an oven at an appropriate temperature to ensure all residual solvent is removed.
-
Cool the container with the dried solute in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.[3]
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container with the dried residue minus the initial weight of the empty container.
-
The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the initial mass of the saturated solution.
-
Solubility is then expressed as grams of solute per 100 grams of solvent.
-
Other Potential Methods
While the gravimetric method is robust, other analytical techniques can also be adapted for solubility determination, particularly for very low solubilities or for high-throughput screening.
-
Spectroscopic Methods: If this compound exhibits a measurable spectroscopic signal in the solvent of interest (e.g., through UV-Vis or atomic absorption spectroscopy for the magnesium ion), a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.[7]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) can be used to quantify the amount of dissolved magnesium or sulfate ions in a saturated solution.[5][7] This requires the development of a suitable chromatographic method and calibration with standards of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.
Caption: General workflow for determining the solubility of this compound.
References
- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Magnesium Sulfate: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of magnesium sulfate (MgSO₄) and its various hydrated forms. This compound is a compound of significant interest in the pharmaceutical and chemical industries, and its physical and chemical properties are intrinsically linked to its hydration state. Spectroscopic methods offer powerful tools for characterizing these different forms, providing insights into structure, purity, and stability.
This document details the application of Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of analytical workflows and the relationships between different hydrated states.
Introduction to the Spectroscopic Characterization of this compound
This compound can exist in an anhydrous state and as several hydrates, with the most common being the heptahydrate (MgSO₄·7H₂O), also known as Epsom salt. Each hydration state possesses a unique crystal structure and, consequently, a distinct spectroscopic fingerprint. The analysis of these fingerprints is crucial for quality control in pharmaceutical manufacturing, for stability studies in drug development, and for fundamental research in materials science.
The vibrational modes of the sulfate anion (SO₄²⁻) and the water molecules of hydration are particularly sensitive to the crystalline environment. Techniques such as IR and Raman spectroscopy probe these vibrations, offering detailed information about the degree of hydration and the nature of the crystal lattice. NMR spectroscopy provides insights into the local chemical environment of atomic nuclei, such as the protons in the water of hydration. UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule and to detect impurities or degradation products.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of various forms of this compound.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the vibrational modes of the sulfate ion and water molecules in this compound hydrates. The positions of the absorption bands are sensitive to the degree of hydration.
| Vibrational Mode | Anhydrous MgSO₄ (cm⁻¹) ** | This compound Heptahydrate (MgSO₄·7H₂O) (cm⁻¹) ** | Assignment |
| ν₁ (SO₄²⁻) | ~1020 | 981 | Symmetric stretch |
| ν₂ (SO₄²⁻) | ~450 | 451 | Symmetric bend |
| ν₃ (SO₄²⁻) | ~1130 | 1104, 1110 | Asymmetric stretch |
| ν₄ (SO₄²⁻) | ~640 | 613 | Asymmetric bend |
| O-H Stretch (H₂O) | - | 3000-3700 (broad) | Stretching vibrations of water molecules |
| H-O-H Bend (H₂O) | - | 1630-1700 | Bending vibrations of water molecules |
Note: Peak positions can vary slightly depending on the specific crystalline form and experimental conditions.
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy, with the symmetric stretching mode of the sulfate ion being particularly strong and sensitive to the hydration state.
| Hydration State | ν₁ (SO₄²⁻) Raman Shift (cm⁻¹) ** | Other Notable Raman Shifts (cm⁻¹) ** |
| Anhydrous (β-MgSO₄) | 1052.7 | 465 (ν₂), 627 (ν₄), 1146, 1079 (ν₃) |
| Monohydrate (Kieserite) | 1043.5 | 460 (ν₂), 630 (ν₄), 1150, 1100 (ν₃) |
| Dihydrate (Sanderite) | 1033.8 | - |
| Tetrahydrate (Starkeyite) | 1000.3 | - |
| Hexahydrite | 983 | 465 (ν₂), 627 (ν₄), 1079, 1146 (ν₃) |
| Heptahydrate (Epsomite) | 982.1 | 450 (ν₂), 611 (ν₄), 1105 (ν₃) |
| Undecahydrate | 981.5 | - |
Data compiled from systematic studies on the Raman spectra of this compound hydrates.[1][2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy of this compound in aqueous solution does not show significant absorption in the 200-800 nm range. However, upon vacuum exposure and decomposition, new absorption features can be observed.
| Condition | Observed λₘₐₓ (nm) | Interpretation |
| Aqueous Solution | No significant absorption | Transparent in the near-UV and visible range |
| Vacuum Exposure | ~240 and 280 | Indicative of decomposition into magnesium oxide (MgO) and sulfur oxides |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy can be used to characterize the water of hydration in this compound. The chemical shifts of the protons are sensitive to their local environment.
| This compound Form | ¹H Chemical Shift (δ, ppm) | Assignment |
| Heptahydrate (MgSO₄·7H₂O) | ~5.0 | Bound water protons |
| Heptahydrate (MgSO₄·7H₂O) | ~4.4 | Mobile surface adsorbed water |
Note: Chemical shifts can be influenced by factors such as sample hydration, temperature, and the specific NMR experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of a solid this compound sample to identify its hydration state and the presence of functional groups.
Methodology:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a suitable resolution, typically 4 cm⁻¹.
-
Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum using a pure KBr pellet.
-
Place the sample pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the sulfate ion (ν₁, ν₂, ν₃, ν₄) and water molecules (O-H stretch, H-O-H bend).
-
Compare the peak positions with the reference data in Table 2.1 to determine the hydration state of the this compound.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of a this compound sample to identify its hydration state based on the vibrational modes of the sulfate ion.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample on a clean microscope slide or in a sample holder.
-
No special sample preparation is usually required for solid samples.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a microscope for micro-Raman analysis.
-
Select a suitable laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties.
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon).
-
Set the spectral range to cover the expected Raman shifts (e.g., 100-4000 cm⁻¹).
-
-
Data Acquisition:
-
Focus the laser on the sample using the microscope objective.
-
Acquire the Raman spectrum by collecting the scattered light for a set integration time and number of accumulations.
-
-
Data Analysis:
UV-Visible Spectroscopy
Objective: To measure the UV-Visible absorption spectrum of a this compound solution to assess its purity and detect any absorbing impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration.
-
Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.
-
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Set the wavelength range, typically from 200 to 800 nm.
-
Use matched quartz cuvettes for the sample and reference beams.
-
-
Data Acquisition:
-
Fill a cuvette with deionized water to be used as the blank.
-
Place the blank cuvette in both the sample and reference holders and record a baseline spectrum.
-
Replace the blank in the sample holder with the cuvette containing the this compound solution.
-
Scan the spectrum and record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Examine the spectrum for any absorption bands. Pure this compound solutions are expected to be transparent in the near-UV and visible regions.
-
The presence of absorption bands may indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of hydrated this compound to characterize the water of hydration.
Methodology:
-
Sample Preparation:
-
For solid-state NMR, pack the finely ground hydrated this compound sample into a solid-state NMR rotor.
-
For solution-state NMR, dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
For solid-state NMR, use a magic-angle spinning (MAS) probe.
-
Tune the probe to the ¹H frequency.
-
Set the appropriate acquisition parameters, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the NMR spectrum.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to a standard (e.g., tetramethylsilane, TMS).
-
Identify the resonance signals corresponding to the protons of the water molecules and compare their chemical shifts to the values in Table 2.4.
-
Mandatory Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a hydrated salt like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Dehydration Pathway of this compound Heptahydrate
This diagram illustrates the relationship between the different hydrated states of this compound as water is removed from the heptahydrate form.
Caption: Dehydration pathway of this compound heptahydrate.
Conclusion
The spectroscopic analysis of this compound is a multifaceted approach that provides critical information for researchers, scientists, and drug development professionals. By utilizing a combination of IR, Raman, UV-Vis, and NMR spectroscopy, it is possible to unambiguously identify the hydration state, assess the purity, and study the stability of this compound. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for the effective application of these techniques in both research and industrial settings. The distinct spectroscopic signatures of each hydrate underscore the importance of these analytical methods in ensuring the quality and performance of this compound-containing products.
References
A Technical Guide to the Natural Occurrence and Extraction of Magnesium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural occurrence of magnesium sulfate, its principal mineral forms, and the methodologies for its extraction and purification. The information is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who require a thorough understanding of the sources and production of this critical compound.
Natural Occurrence of this compound
This compound is a naturally occurring mineral found in various geological settings, primarily as hydrated salts. As the second most abundant cation (Mg²⁺) and anion (SO₄²⁻) in seawater, its presence is widespread. The formation of this compound deposits is closely linked to supergene processes and the evaporation of saline waters.
Principal Mineral Forms
This compound predominantly exists in hydrated crystalline forms. The most commercially significant minerals are:
-
Epsomite (MgSO₄·7H₂O): Also known as heptahydrate, epsomite forms as encrustations and efflorescences in limestone caves, on mine walls and timbers, and in evaporite deposits.[1] It is colorless to white and readily soluble in water.[1]
-
Kieserite (MgSO₄·H₂O): A monohydrate of this compound, kieserite is common in marine evaporite deposits.[2][3] It is a crucial raw material for the production of this compound fertilizers and other purified forms of the compound.[4][5]
Other, less common, hydrated forms include hexahydrite (MgSO₄·6H₂O), pentahydrite (MgSO₄·5H₂O), and starkeyite (MgSO₄·4H₂O). Anhydrous this compound (MgSO₄) is rare in nature.
Geological Formations and Deposits
The primary sources of naturally occurring this compound are:
-
Evaporite Deposits: These are sedimentary rock formations that result from the evaporation of saline water bodies.[2] As water evaporates, dissolved minerals precipitate, forming layers of salts. Significant kieserite deposits are found in locations such as the Stassfurt salt deposits in Germany.[2][6][7]
-
Brines: Hypersaline bodies of water, such as the Great Salt Lake in Utah, USA, and the Dead Sea, contain high concentrations of dissolved this compound.[8] These brines are a major source for commercial extraction.
-
Seawater: While at a lower concentration than brines, the vast volume of the oceans makes seawater a virtually unlimited source of this compound.[9]
Quantitative Occurrence of this compound
The concentration of this compound varies significantly depending on the source. The following tables summarize typical compositions.
| Source | Location Example | This compound (MgSO₄) Concentration (g/L) | Reference |
| Seawater | Average Ocean Water | ~2.7 | [10] |
| Natural Brine | Great Salt Lake (North Arm) | ~310 (total dissolved solids, with MgSO₄ as a major component) | [11] |
| Natural Brine | Dead Sea | High concentration of magnesium salts, with specific MgSO₄ values varying | [8] |
| Natural Brine | Salt Lake Bittern | Mg²⁺ concentration of 80–96 g/L (can be converted to MgSO₄) | [12] |
| Mineral | Deposit Example | Typical MgSO₄ Content (% w/w) | Associated Minerals | Reference |
| Kieserite | Stassfurt, Germany | High, often intergrown with other salts | Halite, Carnallite, Anhydrite | [2][6][7] |
| Kieserite | General | 75% this compound (equivalent from 15% Mg) | Chlorides (up to 2.5%) | [4] |
| Epsomite | Evaporite Beds | Variable | Melanterite, Gypsum, Halite | [1] |
Extraction and Purification of this compound
The commercial production of this compound involves several methods depending on the raw material source. The goal is to isolate and purify the this compound from other salts and impurities.
Extraction from Seawater and Brines
This method leverages the abundance of magnesium ions in saline waters. A common industrial process involves the following steps:
-
Precipitation of Magnesium Hydroxide: An alkali, such as sodium hydroxide or calcium hydroxide (lime), is added to the seawater or brine. This causes the precipitation of magnesium hydroxide (Mg(OH)₂), which is insoluble in water.
-
MgCl₂ + Ca(OH)₂ → Mg(OH)₂↓ + CaCl₂
-
MgSO₄ + Ca(OH)₂ → Mg(OH)₂↓ + CaSO₄
-
-
Reaction with Sulfuric Acid: The precipitated magnesium hydroxide is then separated and reacted with sulfuric acid (H₂SO₄) to form a this compound solution.[13]
-
Mg(OH)₂ + H₂SO₄ → MgSO₄ + 2H₂O
-
-
Purification and Crystallization: The resulting this compound solution is purified to remove impurities like calcium. One effective method involves a two-step ethanol treatment. The first addition of ethanol precipitates calcium sulfate, which is less soluble. After filtration, a second addition of ethanol precipitates high-purity this compound.[14][15] This process can yield this compound with a purity of up to 99.8% and a recovery efficiency of 67%.[14][15] The purified solution is then concentrated and cooled to crystallize this compound heptahydrate (Epsom salt).
Extraction from Mineral Deposits
The extraction from kieserite is a relatively straightforward process:
-
Dissolution: The mined kieserite ore is dissolved in hot water.[5]
-
Purification: The solution is filtered to remove insoluble impurities.
-
Crystallization: The purified this compound solution is cooled to allow for the crystallization of this compound heptahydrate. The crystals are then separated by centrifugation and dried.[5]
Magnesite (MgCO₃) and dolomite (CaMg(CO₃)₂) are carbonate minerals that can be used to produce this compound.
-
Calcination (for Magnesite): Magnesite is heated to produce magnesium oxide (MgO).
-
MgCO₃ → MgO + CO₂
-
-
Reaction with Sulfuric Acid: The magnesium oxide (or directly the dolomite) is reacted with sulfuric acid to produce a this compound solution.[15][16] When using dolomite, calcium sulfate is also formed as a byproduct.[17]
-
MgO + H₂SO₄ → MgSO₄ + H₂O
-
CaMg(CO₃)₂ + 2H₂SO₄ → MgSO₄ + CaSO₄↓ + 2CO₂ + 2H₂O
-
-
Purification and Crystallization: The solution is filtered to remove any insoluble materials, including calcium sulfate in the case of dolomite processing. The purified solution is then crystallized to obtain this compound heptahydrate.[16]
Purification by Recrystallization
For applications requiring very high purity, such as in the pharmaceutical industry, an additional recrystallization step is often employed. This process involves dissolving the crystallized this compound in water, followed by a controlled cooling to form purer crystals, leaving impurities behind in the mother liquor.[6]
Comparison of Extraction Methods
| Extraction Method | Raw Material | Typical Purity of Final Product | Key Advantages | Key Disadvantages |
| Precipitation and Acid Reaction | Seawater/Brines | Up to 99.8%[14][15] | Abundant and low-cost raw material. | Requires significant amounts of alkali and acid. |
| Dissolution and Crystallization | Kieserite | High purity achievable with recrystallization. | Simple and direct process. | Dependent on the availability and quality of kieserite deposits. |
| Acid Reaction | Magnesite/Dolomite | High purity achievable. | Utilizes common carbonate minerals. | Involves handling of strong acids and produces byproducts (e.g., CO₂, CaSO₄). |
Experimental Protocols
Accurate quantification of magnesium and sulfate is crucial for quality control in the production of this compound. The following are standard laboratory protocols for these analyses.
Complexometric Titration of Magnesium with EDTA
This method is used to determine the concentration of magnesium ions in a sample.
Principle: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that forms a stable, water-soluble complex with magnesium ions. The endpoint of the titration is detected using an indicator that changes color when all the magnesium has been complexed by the EDTA.
Reagents:
-
Standard EDTA Solution (0.05 M): Prepare by dissolving a known weight of disodium EDTA dihydrate in deionized water.
-
Buffer Solution (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.
-
Eriochrome Black T Indicator: Prepare by grinding the indicator with sodium chloride.
-
Magnesium Ion Solution (for standardization): A standard solution of a known magnesium salt concentration.
Procedure:
-
Standardization of EDTA Solution: a. Pipette a known volume of the standard magnesium ion solution into an Erlenmeyer flask. b. Add the pH 10 buffer solution and a small amount of the Eriochrome Black T indicator. The solution will turn wine-red. c. Titrate with the EDTA solution until the color changes to a clear blue. d. Calculate the exact molarity of the EDTA solution.
-
Analysis of the Unknown Sample: a. Accurately weigh a sample of the this compound-containing material and dissolve it in deionized water. b. Pipette an aliquot of the sample solution into an Erlenmeyer flask. c. Add the pH 10 buffer and Eriochrome Black T indicator. d. Titrate with the standardized EDTA solution to the blue endpoint. e. Calculate the percentage of magnesium in the sample.[12][13]
Gravimetric Determination of Sulfate
This method is used to determine the sulfate content by precipitating it as barium sulfate.
Principle: Barium chloride is added to a solution containing sulfate ions to precipitate insoluble barium sulfate (BaSO₄). The precipitate is then filtered, washed, dried, and weighed. The mass of the barium sulfate is used to calculate the amount of sulfate in the original sample.
Reagents:
-
Barium Chloride Solution (approx. 0.1 M): Dissolve barium chloride dihydrate in deionized water.
-
Hydrochloric Acid (6 M): For acidification of the sample solution.
-
Silver Nitrate Solution: To test for the absence of chloride ions in the wash water.
Procedure:
-
Sample Preparation: a. Accurately weigh a sample of the sulfate-containing material and dissolve it in deionized water. b. Acidify the solution with hydrochloric acid.
-
Precipitation: a. Heat the sample solution to near boiling. b. Slowly add a slight excess of the hot barium chloride solution while stirring continuously. This will form a white precipitate of barium sulfate.
-
Digestion: a. Keep the solution hot (just below boiling) for about an hour to allow the precipitate particles to grow larger, which facilitates filtration.
-
Filtration and Washing: a. Filter the hot solution through ashless filter paper. b. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Drying and Weighing: a. Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. b. Char the filter paper and ignite the precipitate in a muffle furnace at a high temperature (e.g., 800 °C) until a constant weight is achieved. c. Cool the crucible in a desiccator and weigh it accurately. d. Calculate the percentage of sulfate in the sample based on the weight of the barium sulfate precipitate.[11]
Mandatory Visualizations
The following diagrams illustrate the key industrial processes for this compound production.
Caption: Process flow diagram for the extraction of this compound from magnesite ore.
Caption: Process flow diagram for the extraction of high-purity this compound from seawater or brines.
References
- 1. Perera, Y. (2016) Fertilizer Grade Magnesium Sulphate Production from Dolomite. Department of Chemical and Process Engineering, University of Moratuwa, Moratuwa. - References - Scientific Research Publishing [scirp.org]
- 2. Kieserite | mineral | Britannica [britannica.com]
- 3. fao.org [fao.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. zenodo.org [zenodo.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mineralswim.com [mineralswim.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. bg.copernicus.org [bg.copernicus.org]
- 10. ugspub.nr.utah.gov [ugspub.nr.utah.gov]
- 11. CN102030350B - A kind of method that takes salt lake magnesium chloride brine as raw material to prepare this compound heptahydrate - Google Patents [patents.google.com]
- 12. Preparation of this compound salt MgSO4 from Seawater | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. ekipmanimalati.com [ekipmanimalati.com]
- 16. researchgate.net [researchgate.net]
- 17. lyellcollection.org [lyellcollection.org]
Methodological & Application
Application Notes and Protocols for Anhydrous Magnesium Sulfate as a Drying Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous magnesium sulfate (MgSO₄) is a widely utilized drying agent in chemical synthesis, prized for its efficiency in removing residual water from organic solvents and reaction mixtures.[1] Its application is critical in preventing water-sensitive reactions from failing and ensuring the purity of final products.[2] These notes provide detailed protocols and comparative data for the effective use of anhydrous this compound.
Physical and Chemical Properties
Anhydrous this compound is a neutral salt characterized by its strong hygroscopic nature, meaning it readily absorbs moisture from its surroundings.[3][4] It functions by forming hydrates, effectively sequestering water molecules from the organic phase.[5]
| Property | Value | Reference |
| Chemical Formula | MgSO₄ | [3] |
| Molar Mass | 120.37 g/mol | [3] |
| Appearance | White, odorless, crystalline powder or granules | [3] |
| Density | ~2.66 g/cm³ | [3] |
| Melting Point | Decomposes above 1124 °C | [3] |
| Solubility in Water | 25.5 g/100 mL at 20 °C | [3] |
| Solubility in Organic Solvents | Insoluble in ethanol and ether | [3] |
Comparative Analysis of Common Drying Agents
The selection of an appropriate drying agent is contingent on factors such as the solvent to be dried, the required level of dryness, and the chemical compatibility with the solute. Anhydrous this compound offers a balance of high capacity, rapid drying speed, and broad compatibility.
| Drying Agent | Capacity | Speed | Intensity (Final Water Content) | Cost | Suitability & Limitations |
| This compound (MgSO₄) | High | High | Medium to High | Low | Generally useful for most organic compounds and solvents.[6] Its fine powder form may require filtration.[5] |
| Sodium Sulfate (Na₂SO₄) | High | Low | Low | Low | Generally useful, but slow. The decahydrate is unstable above 32°C. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Low | Reacts with alcohols, phenols, amines, amides, ketones, and some aldehydes and esters.[7] |
| Calcium Sulfate (Drierite™) | Low | High | High | Medium | Generally useful. The hemihydrate is stable to at least 100°C. |
| Molecular Sieves (4Å) | High | High | High | High | Generally useful and can achieve very low water content. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Medium | Basic; used for drying basic solutions like amines. Reacts with acidic compounds.[6] |
Quantitative Drying Efficiency
The following table summarizes the residual water content in various organic solvents after treatment with different drying agents. The data is extracted from a comprehensive study by Williams and Lawton (2010).
| Solvent | Drying Agent | Loading (% w/v) | Time (h) | Final Water Content (ppm) |
| Acetonitrile | MgSO₄ | 5 | 24 | 135 |
| Na₂SO₄ | 5 | 24 | 330 | |
| CaSO₄ | 5 | 24 | 140 | |
| CaCl₂ | 5 | 24 | 100 | |
| 4Å Mol. Sieves | 5 | 24 | 35 | |
| Dichloromethane | MgSO₄ | 5 | 24 | 15 |
| Na₂SO₄ | 5 | 24 | 40 | |
| CaSO₄ | 5 | 24 | 20 | |
| CaCl₂ | 5 | 24 | 10 | |
| 4Å Mol. Sieves | 5 | 24 | <5 | |
| Ethyl Acetate | MgSO₄ | 5 | 24 | 80 |
| Na₂SO₄ | 5 | 24 | 200 | |
| CaSO₄ | 5 | 24 | 90 | |
| CaCl₂ | 5 | 24 | 70 | |
| 4Å Mol. Sieves | 5 | 24 | 25 | |
| Tetrahydrofuran (THF) | MgSO₄ | 5 | 24 | 60 |
| Na₂SO₄ | 5 | 24 | 150 | |
| CaSO₄ | 5 | 24 | 70 | |
| CaCl₂ | 5 | 24 | 50 | |
| 4Å Mol. Sieves | 5 | 24 | 10 |
Experimental Protocols
Protocol 1: Standard Procedure for Drying an Organic Solution
This protocol outlines the general steps for removing residual water from an organic solvent or solution following an aqueous workup.
Materials:
-
Wet organic solution in an Erlenmeyer flask
-
Anhydrous this compound powder
-
Spatula
-
Stir bar and stir plate (optional)
-
Filter paper
-
Funnel
-
Clean, dry receiving flask
Procedure:
-
Initial Assessment: Visually inspect the organic solution. If a separate aqueous layer is present, perform a separation using a separatory funnel before proceeding. A final wash with brine is recommended to remove the bulk of dissolved water.[4]
-
Addition of Drying Agent: Add a small amount of anhydrous this compound to the organic solution using a spatula.[8] The initial amount can be roughly 1-2 g per 100 mL of solution.
-
Agitation: Swirl the flask or use a magnetic stir bar to ensure good contact between the drying agent and the solution.[8]
-
Observation: Observe the behavior of the this compound. If it clumps together and sticks to the bottom of the flask, water is still present.[5]
-
Incremental Addition: Continue adding small portions of anhydrous this compound, with swirling, until some of the powder remains free-flowing and does not clump. This "snow globe" or "snowstorm" effect, where fine particles are suspended in the solution upon swirling, indicates that the water has been effectively removed.[8]
-
Drying Time: Allow the mixture to stand for at least 15-20 minutes to ensure complete drying. For some solvents, a longer contact time may be beneficial.
-
Separation: Separate the dried organic solution from the this compound hydrate.
-
Decantation: Carefully pour the liquid into the receiving flask, leaving the solid behind. This is suitable for larger particles.
-
Gravity Filtration: For fine powders like this compound, set up a funnel with fluted filter paper and filter the solution into the receiving flask.[9]
-
-
Rinsing: Rinse the spent drying agent with a small amount of fresh, dry solvent to recover any adsorbed product, and add this rinse to the filtered solution.
-
Solvent Removal: The dried organic solution is now ready for solvent removal by rotary evaporation or other methods.
Protocol 2: Regeneration of Anhydrous this compound
Spent this compound hydrate can be regenerated for reuse, offering a cost-effective and environmentally friendly option.
Materials:
-
Spent this compound hydrate
-
Shallow, oven-safe dish (e.g., crystallizing dish or baking pan)
-
Drying oven
-
Mortar and pestle
-
Dry, airtight storage container
Procedure:
-
Pre-drying: Spread the spent this compound hydrate in a thin layer in the oven-safe dish.
-
Heating: Place the dish in a drying oven preheated to 200-250 °C. Heat for at least 2-4 hours.[10] All hydrates lose water upon heating, and above 320°C, only the anhydrous form is stable.[1]
-
Cooling: Turn off the oven and allow the dish to cool to room temperature inside the oven or in a desiccator to prevent re-absorption of atmospheric moisture.
-
Grinding: The regenerated this compound may be in the form of a hard cake. Use a mortar and pestle to grind it back into a fine powder.
-
Storage: Immediately transfer the regenerated anhydrous this compound to a dry, airtight container for storage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. brainly.com [brainly.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. baiyexincn.com [baiyexincn.com]
- 6. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Chemistry Teaching Labs - Drying [chemtl.york.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. google.com [google.com]
Application Notes: The Role and Use of Magnesium Sulfate in Cell Culture
Introduction
Magnesium (Mg²⁺) is the second most abundant intracellular divalent cation and a critical component of cell culture media.[1][2] It serves as an essential cofactor for over 600 enzymatic reactions and is fundamentally involved in a vast array of cellular processes, including energy metabolism (glycolysis and the Krebs cycle), protein synthesis, and the synthesis and stability of DNA and RNA.[3][4] Magnesium sulfate (MgSO₄), a common salt used to supplement media, provides the bioavailable Mg²⁺ ions necessary for maintaining cellular homeostasis, regulating ion channels, and participating in complex signaling pathways.[1][5] Its concentration in the culture environment can significantly influence cell behavior, including proliferation, differentiation, viability, and inflammatory responses. These notes provide a detailed guide for researchers on the effective use of this compound in cell culture applications.
Core Functions of Magnesium in Cell Culture
-
Enzymatic Activity: Mg²⁺ is a crucial cofactor for kinases, ATPases, and polymerases. It complexes with ATP to form Mg-ATP, the substrate for most kinases involved in signal transduction and metabolic processes.[6][7]
-
Genetic Stability: It stabilizes the structure of DNA and RNA and is essential for the activity of enzymes involved in DNA replication and repair.[4][8]
-
Cellular Adhesion and Structure: Magnesium ions influence the function of integrins and other adhesion molecules, impacting cell-cell and cell-matrix interactions.
-
Ion Transport and Membrane Potential: Mg²⁺ helps maintain the electrochemical gradients across the cell membrane by modulating the activity of various ion channels, including potassium and calcium channels.[7]
-
Signal Transduction: Intracellular free Mg²⁺ acts as a second messenger, modulating key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, thereby controlling cell fate decisions.[9][10][11]
Data Summary: Effects of this compound on Various Cell Lines
The optimal concentration of this compound can vary significantly depending on the cell type and the experimental objective. The following table summarizes reported effects of different magnesium concentrations on various cell lines.
| Cell Line | Magnesium Concentration | Observed Effect | Citation(s) |
| Fetal Neural Cells | 3.3 mM | Increased cell viability and proliferation by ~50% via Akt activation. | [9] |
| Adult Mouse Neural Progenitor Cells | 1.0 mM | Promoted neuronal differentiation (increased Tuj1+ cells) and suppressed glial differentiation (decreased GFAP+ cells) through ERK/CREB activation. | [3][12] |
| Human Embryonic Stem Cells (hESCs) | 0.4 - 40 mM (10 - 1000 ppm) | Exerted a positive, dose-dependent effect on viable cell coverage. | [13] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 10 mM | Significantly improved cell proliferation rate to 114%. | [14] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 30 mM | Significantly reduced cell proliferation rate to ~63%, while viability was not significantly affected. | [14] |
| Rat Oligodendrocyte Precursor Cells (OPCs) | 5 mM | Accelerated differentiation into mature oligodendrocytes and increased resistance to hypoxic-ischemic injury. | [15] |
| RAW264.7 Macrophages | 20 mM | Inhibited LPS-induced production of inflammatory molecules and suppressed NF-κB activation. | [10] |
| SaOS-2 Osteosarcoma Cells | 0 mM (vs. 1 mM) | Significantly decreased cell proliferation and caused cell cycle arrest in the G0/G1 phase. | [16] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Sterile Stock Solution
This protocol describes the preparation of a 1 M sterile stock solution of this compound, which can be used for supplementing cell culture media.
Materials:
-
This compound heptahydrate (MgSO₄·7H₂O; FW: 246.47 g/mol )
-
Cell culture grade water (e.g., Milli-Q or WFI)
-
Sterile 100 mL measuring cylinder or volumetric flask
-
Sterile magnetic stir bar and stir plate
-
0.22 µm sterile syringe filter
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh 24.65 g of this compound heptahydrate (MgSO₄·7H₂O).
-
Dissolving: Add the powder to a sterile measuring cylinder or flask containing approximately 80 mL of cell culture grade water. Add a sterile magnetic stir bar.
-
Mixing: Place the container on a magnetic stir plate and stir until the powder is completely dissolved. Avoid heating the solution.
-
Volume Adjustment: Once dissolved, carefully add water to bring the final volume to exactly 100 mL.
-
Sterilization: Filter-sterilize the 1 M MgSO₄ solution using a 0.22 µm syringe filter, dispensing it into a sterile storage bottle.
-
Storage: Label the bottle clearly ("1 M MgSO₄, Sterile") and store at 4°C. The solution is stable for at least one year.[17]
Protocol 2: Supplementation of Cell Culture Media
This protocol details how to supplement a basal cell culture medium with the sterile 1 M MgSO₄ stock solution to achieve a desired final concentration.
Example Calculation (for a final concentration of 1.0 mM in 500 mL of media): Use the dilution formula C₁V₁ = C₂V₂:
-
C₁ (Stock concentration) = 1 M = 1000 mM
-
C₂ (Final concentration) = 1.0 mM
-
V₂ (Final volume) = 500 mL
-
V₁ (Volume of stock to add) = ?
V₁ = (C₂V₂) / C₁ = (1.0 mM * 500 mL) / 1000 mM = 0.5 mL = 500 µL
Procedure:
-
Warm the basal medium and any other supplements (e.g., FBS, L-glutamine) to 37°C.
-
In a sterile biological safety cabinet, add the required supplements to the basal medium.
-
Using a sterile pipette, add the calculated volume (e.g., 500 µL) of the 1 M MgSO₄ stock solution to the 500 mL of medium.
-
Mix the final medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use.
Protocol 3: Assessing the Effect of Magnesium on Cell Proliferation (MTT Assay)
This protocol provides a method to evaluate the impact of varying magnesium concentrations on the proliferation of adherent cells.
Materials:
-
Cells of interest
-
Complete culture medium (with a known basal Mg²⁺ concentration)
-
Sterile 1 M MgSO₄ stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Media Preparation: Prepare different test media by supplementing the complete medium with the 1 M MgSO₄ stock to achieve a range of final concentrations (e.g., 0.8 mM, 1.0 mM, 3.3 mM, 5 mM, 10 mM). Include a control group with no added MgSO₄.
-
Treatment: After 24 hours, carefully remove the seeding medium and replace it with 100 µL of the respective test media.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treatment groups to the control group to determine the relative change in cell proliferation.
Visualizations: Signaling Pathways and Workflows
Magnesium-Modulated Signaling Pathways
Magnesium ions are integral to intracellular signaling cascades that govern cell fate. For example, in neural progenitor cells, elevated extracellular magnesium has been shown to promote neuronal differentiation by activating the ERK/CREB pathway.[3][12]
Caption: Magnesium-mediated activation of the ERK/CREB signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps for an experiment designed to assess the effect of this compound on cell differentiation.
Caption: Workflow for assessing magnesium's effect on cell differentiation.
References
- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for culture medium [magnesiumking.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Increased extracellular magnesium modulates proliferation in fetal neural cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation [frontiersin.org]
- 13. Effects of magnesium on growth and proliferation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial responses of magnesium and other alloying elements in magnesium-based stent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects oligodendrocyte lineage cells in a rat cell-culture model of hypoxic-ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment and Imaging of Intracellular Magnesium in SaOS-2 Osteosarcoma Cells and Its Role in Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of 1M this compound solution (MgSO4) [protocols.io]
The Critical Role of Magnesium Sulfate in High-Fidelity PCR Buffer Composition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are an indispensable cofactor for DNA polymerases in the Polymerase Chain Reaction (PCR). While magnesium chloride (MgCl₂) is the most commonly used source of Mg²⁺ for standard PCR with Taq polymerase, magnesium sulfate (MgSO₄) is often the preferred choice for high-fidelity PCR applications that utilize proofreading DNA polymerases such as Pfu, Pwo, and Phusion. This preference stems from the distinct biochemical environment created by the sulfate anion, which can significantly impact enzyme activity, fidelity, and overall PCR performance. These application notes provide a detailed overview of the role of this compound in PCR buffer composition, supported by experimental protocols and quantitative data to guide researchers in optimizing their high-fidelity PCR assays.
The Biochemical Role of Magnesium Ions in PCR
Magnesium ions are crucial for multiple aspects of the PCR process:
-
Cofactor for DNA Polymerase: Mg²⁺ is a required cofactor for the catalytic activity of DNA polymerase. It facilitates the nucleophilic attack of the 3'-hydroxyl group of the primer on the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP), which is essential for phosphodiester bond formation and DNA chain elongation.[1]
-
Template and Primer Annealing: Mg²⁺ stabilizes the duplex DNA by neutralizing the negative charges of the phosphate backbone. This stabilization increases the melting temperature (Tm) of the primer-template complex, promoting efficient annealing.
-
dNTP Binding: Mg²⁺ forms a soluble complex with dNTPs, which is the substrate recognized by the DNA polymerase.
The concentration of free Mg²⁺ is a critical parameter for PCR success. Insufficient Mg²⁺ leads to low or no PCR product, while excessive concentrations can decrease enzyme fidelity and promote the amplification of non-specific products.[2][3]
This compound vs. Magnesium Chloride in High-Fidelity PCR
High-fidelity DNA polymerases possess a 3' to 5' exonuclease activity, which enables them to "proofread" and excise incorrectly incorporated nucleotides, thereby ensuring high accuracy in DNA replication. The choice between MgSO₄ and MgCl₂ can significantly influence the performance of these enzymes. While Taq DNA Polymerase generally exhibits optimal activity with MgCl₂, high-fidelity polymerases like Pwo DNA Polymerase show enhanced activity with MgSO₄.[4]
The precise mechanism for this preference is not fully elucidated, but it is hypothesized that the sulfate anion (SO₄²⁻) may create a more favorable ionic environment for the proofreading domain of the polymerase, potentially influencing its conformation and activity. Some evidence suggests that high concentrations of chloride ions (Cl⁻) might be inhibitory to certain enzymatic reactions, although this is not conclusively proven for all proofreading polymerases.
The Synergistic Role of Ammonium Sulfate
Many commercial PCR buffers designed for high-fidelity polymerases contain not only this compound but also ammonium sulfate ((NH₄)₂SO₄). The ammonium ion (NH₄⁺) has a destabilizing effect on weak hydrogen bonds, such as those in mismatched primer-template duplexes. This property enhances the specificity of primer annealing, reducing the likelihood of non-specific amplification. The combination of the stabilizing effect of Mg²⁺ and the destabilizing effect of NH₄⁺ creates a robust buffer system that allows for specific and efficient amplification over a broader range of annealing temperatures and Mg²⁺ concentrations.[5]
Data Presentation: Optimizing this compound Concentration
The optimal concentration of MgSO₄ is critical for achieving high yield and fidelity. The following tables summarize recommended concentration ranges and observed effects on PCR performance.
Table 1: Recommended this compound Concentrations for High-Fidelity DNA Polymerases
| DNA Polymerase | Recommended MgSO₄ Concentration Range | Typical Starting Concentration |
| Pfu DNA Polymerase | 1.0 - 3.0 mM | 2.0 mM[1][6] |
| Pwo DNA Polymerase | 1.5 - 2.5 mM | 2.0 mM |
| Phusion DNA Polymerase | 1.5 - 2.5 mM (in HF Buffer) | 1.5 mM |
Table 2: Effect of this compound Concentration on Pfu DNA Polymerase Error Rate
| MgSO₄ Concentration (mM) | Error Rate (mutations/bp/duplication) x 10⁻⁶ |
| 1.0 | ~3.9 |
| 2.0 | ~1.3 |
| 3.0 | ~1.3 |
| 5.0 | ~1.4 |
| 10.0 | ~1.5 |
Data synthesized from studies on Pfu DNA polymerase fidelity. The lowest error rates are observed at MgSO₄ concentrations between 2.0 and 3.0 mM.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for High-Fidelity PCR
This protocol provides a framework for determining the optimal MgSO₄ concentration for a specific primer-template system using a high-fidelity DNA polymerase like Pfu.
1. Materials:
- High-fidelity DNA polymerase (e.g., Pfu DNA Polymerase)
- 10X PCR buffer without MgSO₄
- 25 mM MgSO₄ solution
- dNTP mix (10 mM each)
- Forward and reverse primers (10 µM each)
- Template DNA
- Nuclease-free water
2. Procedure:
- Prepare a master mix containing all PCR components except for MgSO₄.
- Set up a series of 50 µL reactions, each with a different final concentration of MgSO₄. It is recommended to test a range from 1.0 mM to 4.0 mM in 0.5 mM increments.
- Add the appropriate volume of 25 mM MgSO₄ to each reaction tube.
- Add the template DNA and DNA polymerase to each reaction.
- Perform PCR using the appropriate cycling conditions for your target.
- Analyze the PCR products by agarose gel electrophoresis.
3. Expected Results:
- Identify the MgSO₄ concentration that produces the highest yield of the specific PCR product with minimal non-specific bands.
Protocol 2: Comparative Analysis of this compound and Magnesium Chloride in High-Fidelity PCR
This protocol allows for a direct comparison of the performance of MgSO₄ and MgCl₂ with a high-fidelity DNA polymerase.
1. Materials:
- High-fidelity DNA polymerase
- 10X PCR buffer without magnesium salts
- 25 mM MgSO₄ solution
- 25 mM MgCl₂ solution
- dNTP mix (10 mM each)
- Forward and reverse primers (10 µM each)
- Template DNA
- Nuclease-free water
2. Procedure:
- Prepare two separate master mixes, one for the MgSO₄ reactions and one for the MgCl₂ reactions.
- For each magnesium salt, set up a series of reactions with varying final concentrations (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
- Add the corresponding magnesium salt solution to each set of reactions.
- Add template DNA and polymerase.
- Perform PCR with identical cycling conditions for all reactions.
- Analyze the results based on PCR product yield and specificity on an agarose gel. For a more in-depth analysis, the fidelity can be assessed by cloning and sequencing the PCR products.
Mandatory Visualizations
Caption: The central role of magnesium ions in PCR.
Caption: Workflow for optimizing MgSO₄ concentration.
Caption: Magnesium's role in the DNA polymerization pathway.
Conclusion
The selection of this compound over magnesium chloride in high-fidelity PCR is a critical consideration for achieving optimal results. The inherent properties of the sulfate anion, often in conjunction with ammonium sulfate, contribute to a buffer environment that favors the high specificity and proofreading activity of enzymes like Pfu and Pwo. By carefully optimizing the this compound concentration using the protocols outlined in these application notes, researchers can significantly enhance the yield, fidelity, and reliability of their high-fidelity PCR amplifications, which is paramount in applications such as cloning, sequencing, and site-directed mutagenesis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of the DNA Structural Selectivity of the Pol I DNA Polymerases from Escherichia coli and Thermus aquaticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Sulfate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of magnesium sulfate (MgSO₄) as an accessible, cost-effective, and environmentally benign catalyst in a variety of organic reactions. Anhydrous this compound, commonly known as a drying agent, also exhibits mild Lewis acidic properties that can be effectively harnessed to promote important chemical transformations, particularly under solvent-free conditions. Its dual role as a catalyst and a water scavenger makes it a valuable tool in green chemistry.[1]
Biginelli Reaction: Synthesis of Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry with a wide range of biological activities, including antiviral, antibacterial, and as calcium channel blockers.[1][2] Anhydrous this compound has been demonstrated to be an effective catalyst for this reaction, particularly under solvent-free conditions at ambient temperature.[1]
The catalytic role of anhydrous MgSO₄ is postulated to be twofold: it acts as a mild Lewis acid to activate the carbonyl group of the aldehyde and also serves as a potent water scavenger, driving the equilibrium of the condensation reactions forward.[1]
Quantitative Data
The efficiency of anhydrous this compound in the Biginelli reaction is highlighted by the following data, which demonstrates the effect of catalyst loading on the reaction of benzaldehyde, ethyl acetoacetate, and urea at room temperature.
| Entry | Catalyst Amount (mmol) | Time (h) | Yield (%) |
| 1 | 1 | 8 | Low (incomplete) |
| 2 | 2 | 6 | Moderate |
| 3 | 3 | 4 | 95 |
| 4 | 4 | 4 | 95 |
Data synthesized from literature reports.[1]
The substrate scope is broad, with various aromatic aldehydes affording high yields of the corresponding DHPMs.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 96 |
| 3 | 4-Methylbenzaldehyde | 4.5 | 94 |
| 4 | 4-Methoxybenzaldehyde | 5 | 92 |
| 5 | 3-Nitrobenzaldehyde | 3 | 98 |
Data synthesized from literature reports.
Experimental Protocol
General Procedure for the Synthesis of Dihydropyrimidin-2(1H)-ones:
-
In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and anhydrous this compound (3 mmol, 0.360 g).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 30 mL of water to the reaction mixture and continue stirring for 10 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with hexane and then water.
-
Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidin-2(1H)-one.[1]
Proposed Catalytic Cycle
Synthesis of Amidoalkyl Naphthols
This compound also serves as an efficient catalyst for the one-pot, three-component synthesis of amidoalkyl naphthols from an aldehyde, 2-naphthol, and an amide or urea. This reaction benefits from the mild Lewis acidity and dehydrating properties of MgSO₄, proceeding efficiently under solvent-free conditions at elevated temperatures.
Quantitative Data
The versatility of this method is demonstrated by the successful synthesis of a range of amidoalkyl naphthols using various aldehydes and amides.
| Entry | Aldehyde | Amide/Urea | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetamide | 0.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetamide | 0.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Acetamide | 0.5 | 96 |
| 4 | Benzaldehyde | Urea | 1 | 90 |
| 5 | 4-Methoxybenzaldehyde | Urea | 1 | 88 |
Data synthesized from literature reports.
Experimental Protocol
General Procedure for the Synthesis of Amidoalkyl Naphthols:
-
Combine 2-naphthol (1 mmol), an aldehyde (1 mmol), an amide or urea (1.1 mmol), and this compound heptahydrate (MgSO₄·7H₂O, 15 mol%).
-
Heat the mixture with stirring at 100 °C in a solvent-free environment.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solid residue in boiling methanol and stir for 5 minutes.
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the solid and recrystallize from aqueous methanol to obtain the pure amidoalkyl naphthol.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. While strong bases are often used as catalysts, the use of milder and more environmentally friendly catalysts is desirable. Anhydrous this compound, through its Lewis acidity, can activate the carbonyl group, facilitating the nucleophilic attack of the carbanion generated from the active methylene compound. Its dehydrating property further drives the reaction towards the formation of the α,β-unsaturated product.
Experimental Protocol (Proposed)
General Procedure for MgSO₄-Catalyzed Knoevenagel Condensation:
-
In a flask, mix the aldehyde (10 mmol), the active methylene compound (e.g., malononitrile or ethyl acetoacetate, 10 mmol), and a stoichiometric amount of anhydrous this compound (20-30 mmol).
-
Heat the mixture under solvent-free conditions with vigorous stirring. The optimal temperature may vary depending on the substrates (typically 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the hydrated this compound.
-
Wash the filtrate with water and brine, then dry the organic layer over fresh anhydrous this compound.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Reaction Mechanism
References
Application Notes and Protocols for the Preparation of Standard Solutions of Magnesium Sulfate
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, standardization, and storage of magnesium sulfate (MgSO₄) standard solutions. Accurate preparation of these solutions is critical for various applications in research and development, including cell culture, analytical testing, and formulation studies.
Introduction
This compound is a commonly used salt in scientific research and pharmaceutical development. It serves as a source of magnesium ions, which are essential for numerous biological and chemical processes. The preparation of standard solutions with precise concentrations is fundamental for the accuracy and reproducibility of experiments. This document outlines the necessary procedures to prepare and validate this compound solutions. The most common form used for preparing solutions is this compound heptahydrate (MgSO₄·7H₂O) due to its stability and lower hygroscopicity compared to the anhydrous form.[1]
Data Presentation
The following table summarizes the required mass of this compound heptahydrate (MgSO₄·7H₂O, Molar Mass: 246.47 g/mol ) for preparing various concentrations of standard solutions.[1][2]
| Target Concentration (Molarity) | Target Concentration (ppm of Mg²⁺) | Mass of MgSO₄·7H₂O per 1000 mL (g) | Mass of MgSO₄·7H₂O per 100 mL (g) |
| 1 M | 24305 ppm | 246.47 | 24.647 |
| 0.5 M | 12152.5 ppm | 123.24 | 12.324 |
| 0.1 M | 2430.5 ppm | 24.65 | 2.465 |
| 0.05 M | 1215.25 ppm | 12.32 | 1.232 |
| 0.01 M | 243.05 ppm | 2.46 | 0.246 |
Experimental Protocols
Materials and Equipment:
-
This compound heptahydrate (MgSO₄·7H₂O), analytical grade
-
Deionized or distilled water
-
Analytical balance
-
1000 mL volumetric flask, Class A
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper or boat
Procedure:
-
Calculation: Determine the required mass of MgSO₄·7H₂O to prepare 1000 mL of a 1 M solution. The molar mass of MgSO₄·7H₂O is 246.47 g/mol . Therefore, 246.47 grams are needed.
-
Weighing: Accurately weigh 246.47 g of MgSO₄·7H₂O using an analytical balance.
-
Dissolution: Transfer the weighed MgSO₄·7H₂O to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the solid is completely dissolved.[1]
-
Volume Adjustment: Carefully transfer the dissolved solution into a 1000 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the solution to a clean, labeled storage bottle. Store at room temperature (15–25 °C) or as required by specific experimental protocols.[3]
For applications requiring high accuracy, the prepared this compound solution can be standardized by titration with a primary standard, such as disodium edetate (EDTA).
Materials and Equipment:
-
Prepared this compound solution
-
0.1 M Disodium Edetate (EDTA) standard solution
-
Ammonia-ammonium chloride buffer solution
-
Mordant Black II indicator mixture
-
Burette, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
Procedure:
-
Pipette 25.0 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water.
-
Add 10 mL of the ammonia-ammonium chloride buffer solution.
-
Add a small amount (approximately 50 mg) of the Mordant Black II indicator mixture. The solution will turn a violet color.
-
Titrate with the 0.1 M disodium edetate solution until the color changes from violet to a full blue.[4]
-
Record the volume of EDTA solution used.
-
Calculate the exact molarity of the this compound solution using the formula: Molarity (MgSO₄) = (Molarity (EDTA) × Volume (EDTA)) / Volume (MgSO₄)
Stability and Storage
-
Stability: this compound solutions are generally stable at ambient temperatures.[5] Studies have shown that solutions stored at room temperature in glass or polyvinyl chloride (PVC) containers show no significant degradation or precipitation over a three-month period.[6][7][8] Another study showed that a 20% this compound solution in Viaflex bags maintained at least 95% of its initial concentration for up to 30 days at room temperature and up to 60 days when refrigerated.[9]
-
Storage Conditions: It is recommended to store this compound solutions in tightly closed containers at a controlled room temperature between 15 °C and 25 °C.[3] For long-term storage, refrigeration at 2–8 °C can be considered.[5][10] Avoid freezing the solution.[5] For sterile applications, the solution can be filter-sterilized through a 0.22 µm filter or autoclaved.[1][10]
Diagrams
Caption: Workflow for the preparation of a standard this compound solution.
Caption: Factors influencing the accuracy of standard solutions.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. how to prepare standard solution for magnesium sulphate whereas the conce.. [askfilo.com]
- 3. carlroth.com [carlroth.com]
- 4. Preparation and Standardization of 0.05 M Magnesium Sulphate | Pharmaguideline [pharmaguideline.com]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. Stability of this compound in 0.9% Sodium Chloride and Lactated Ringers solutions. | Semantic Scholar [semanticscholar.org]
- 7. Stability of this compound in 0.9% Sodium Chloride and Lactated Ringers solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Preparation of 1M this compound solution (MgSO4) [protocols.io]
Application Notes and Protocols: Magnesium Sulfate in Neuroprotection Mechanism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms of neuroprotection conferred by magnesium sulfate (MgSO₄) and detailed protocols for preclinical research. The information is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of this compound in various models of neurological injury.
Introduction to this compound Neuroprotection
This compound is a clinically utilized compound with demonstrated neuroprotective properties, particularly in the context of perinatal brain injury.[1][2] Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal cell death and injury. The primary neuroprotective effects of this compound are attributed to its roles as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a voltage-gated calcium channel blocker, and an anti-inflammatory and anti-apoptotic agent.[3][4]
Key Neuroprotective Mechanisms
Antagonism of NMDA Receptor and Reduction of Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate release, a common event in ischemic or traumatic brain injury, leads to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways.[5]
This compound acts as a non-competitive antagonist of the NMDA receptor.[6] At physiological concentrations, magnesium ions block the NMDA receptor channel in a voltage-dependent manner.[5] By attenuating the excessive influx of Ca²⁺ during excitotoxic conditions, this compound helps to maintain cellular homeostasis and prevent delayed neuronal death.[6]
Blockade of Voltage-Gated Calcium Channels
In addition to its effects on NMDA receptors, this compound can also block voltage-gated calcium channels. This action further limits the influx of calcium into neurons, thereby reducing the activation of calcium-dependent enzymes that contribute to cellular damage and apoptosis.
Anti-inflammatory Effects
Neuroinflammation, often mediated by activated microglia and astrocytes, plays a significant role in the pathophysiology of various neurological disorders. This compound has been shown to possess anti-inflammatory properties. It can inhibit the activation of microglia and reduce the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] This anti-inflammatory action is partly mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a key contributor to neuronal loss following brain injury. This compound has been demonstrated to have anti-apoptotic effects. It can modulate the expression of key proteins involved in the apoptotic cascade, such as reducing the expression of pro-apoptotic proteins (e.g., Bax) and increasing the expression of anti-apoptotic proteins (e.g., Bcl-2).[7][8]
Signaling Pathways
The neuroprotective effects of this compound are mediated through complex signaling pathways. The following diagram illustrates the key molecular interactions.
Caption: Signaling pathways of this compound neuroprotection.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the neuroprotective effects of this compound.
Table 1: In Vivo Neuroprotection Studies
| Animal Model | Injury Model | MgSO₄ Dose | Key Findings | Reference |
| Neonatal Rat | Hypoxia-Ischemia | 275 mg/kg, IP | Significantly reduced infarct volume and neuronal apoptosis. | [9] |
| Fetal Mouse | LPS-induced inflammation | 270 mg/kg IP loading dose, then 27 mg/kg every 20 min for 4h | Prevented neuronal injury observed in neuronal cultures from LPS-exposed fetuses. | [10] |
| Neonatal Rat | NMDA-induced excitotoxicity | 2-4 mmol/kg, IP | Dose-dependent reduction in brain injury severity (up to 62% protection). | [11] |
Table 2: In Vitro Neuroprotection Studies
| Cell Type | Injury Model | MgSO₄ Concentration | Key Findings | Reference |
| Primary Microglia | LPS (1 µg/mL) | 5 and 10 mmol/L | Significantly inhibited the release of NO, PGE2, IL-1β, and TNF-α. | [3] |
| Primary Cortical Neurons | Glutamate (100 µM) | 3 mM | Protected against glutamate-induced drop in neuronal ATP. | [12][13] |
| Hippocampal Neurons | Spontaneous activity | 5 and 10 mM | Increased caspase-3 associated cell death (cautionary finding on dose). | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuroprotective mechanisms of this compound.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Neonatal Mice
This protocol is designed to assess the anti-inflammatory effects of this compound in a model of systemic inflammation-induced brain injury.
Materials:
-
Pregnant C57BL/6 mice (e.g., embryonic day 15)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (MgSO₄) solution (sterile, injectable grade)
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for intraperitoneal injection
-
Equipment for tissue collection and processing (e.g., cryostat, PCR machine, ELISA reader)
Protocol:
-
Animal Preparation: Acclimatize pregnant mice to the housing facility for at least one week before the experiment.
-
Treatment Groups: Randomly assign pregnant dams to the following groups:
-
Control (Saline + Saline)
-
LPS (LPS + Saline)
-
LPS + MgSO₄
-
MgSO₄ (Saline + MgSO₄)
-
-
LPS Administration: On embryonic day 15, administer LPS (e.g., 50-100 µg/kg) or an equivalent volume of sterile saline via intraperitoneal (IP) injection.
-
MgSO₄ Administration: Administer MgSO₄ (e.g., a loading dose of 270 mg/kg followed by 27 mg/kg every 20 minutes for 4 hours, IP) or an equivalent volume of sterile saline. The timing of MgSO₄ administration can be before, during, or after the LPS challenge, depending on the research question.[10]
-
Tissue Collection: At a predetermined time point after treatment (e.g., 6, 24, or 48 hours), euthanize the dams and collect fetal brains.
-
Outcome Measures:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or qPCR.
-
Histology: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining) and neuronal injury (e.g., Fluoro-Jade or NeuN staining).
-
Western Blot: Analyze the expression of proteins involved in inflammatory signaling pathways (e.g., NF-κB, p38 MAPK).
-
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol allows for the direct assessment of the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 rat or mouse embryos)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (MgSO₄) solution
-
L-Glutamic acid solution
-
Cell viability assays (e.g., MTT, LDH assay, or live/dead staining with Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates until a mature neuronal network is formed (typically 7-14 days in vitro).
-
Pre-treatment: Pre-incubate the neuronal cultures with varying concentrations of MgSO₄ (e.g., 1-10 mM) for a specific duration (e.g., 1-24 hours). Include a vehicle control group.
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: After glutamate exposure, wash the cells with fresh culture medium and return them to the incubator.
-
Assessment of Cell Viability: At a predetermined time point after glutamate exposure (e.g., 24 hours), assess neuronal viability using a chosen assay.
-
Data Analysis: Quantify the percentage of viable neurons in each treatment group and compare the neuroprotective effect of different MgSO₄ concentrations.
Caption: Experimental workflow for the in vitro glutamate excitotoxicity assay.
Conclusion
This compound offers neuroprotection through a combination of mechanisms that mitigate excitotoxicity, inflammation, and apoptosis. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this compound in various models of neurological injury and to elucidate the intricate molecular pathways underlying its beneficial effects. Careful consideration of dosage and timing of administration is crucial for maximizing the neuroprotective efficacy of this compound while minimizing potential adverse effects.
References
- 1. Fetal Neuroprotection by this compound: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fetal Neuroprotection by this compound: From Translational Research to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound provides neuroprotection in lipopolysaccharide-activated primary microglia by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fetal Neuroprotection by this compound: From Translational Research to Clinical Application [frontiersin.org]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal protection with magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Role of ERK signaling in the neuroprotective efficacy of this compound treatment during focal cerebral ischemia in the gerbil cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible antiapoptotic and neuroprotective effects of magnesium sulphate on retina in a preterm hypoxic-ischemic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects against the bioenergetic consequences of chronic glutamate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
Application of Magnesium Sulfate in Plant Tissue Culture: Detailed Notes and Protocols
Introduction
Magnesium sulfate (MgSO₄), commonly available as Epsom salts (MgSO₄·7H₂O), is a critical macronutrient in plant tissue culture media. It serves as a primary source of both magnesium (Mg²⁺) and sulfate (SO₄²⁻), essential elements for normal plant growth and development in vitro. Magnesium is a central component of the chlorophyll molecule and acts as a cofactor for numerous enzymes involved in photosynthesis, respiration, and the synthesis of ATP, DNA, and RNA. Sulfate is crucial for the synthesis of essential amino acids, such as cysteine and methionine, and is a component of various secondary metabolites. The concentration of this compound can significantly influence various developmental processes in vitro, including shoot proliferation, root induction, and callus growth.
Application Notes
The standard Murashige and Skoog (MS) medium, a widely used formulation in plant tissue culture, contains 370 mg/L of this compound heptahydrate (MgSO₄·7H₂O). However, the optimal concentration can vary depending on the plant species, the type of culture, and the desired outcome.
Key Roles of this compound in Plant Tissue Culture:
-
Chlorophyll Synthesis: As the central atom in the chlorophyll molecule, magnesium is indispensable for photosynthesis, which can occur in vitro in cultures exposed to light, contributing to the health and vigor of plantlets.
-
Enzyme Activation: Magnesium is a cofactor for a wide range of enzymes, including those involved in ATP synthesis and hydrolysis, which powers cellular processes.[1] It also plays a role in the activation of enzymes in carbohydrate metabolism.[2]
-
Nutrient Uptake and Transport: Magnesium influences the uptake and transport of other essential nutrients, such as phosphorus.[1]
-
Osmotic Balance: Like other salts in the medium, this compound contributes to the overall osmotic potential, which affects water and nutrient uptake by the explants.[3]
-
Stress Response: Magnesium levels can influence plant responses to various stresses. Both deficiency and toxicity can lead to physiological and morphological abnormalities.[4][5]
Optimizing this compound Concentrations:
-
Shoot Proliferation: For some species, the standard MS concentration of MgSO₄ is adequate. However, studies on date palm have shown that maintaining the MS concentration of 370 mg/L MgSO₄·7H₂O, in combination with optimized concentrations of other macronutrients, can stimulate shoot bud proliferation.[6] In potato, enhanced concentrations of "mesos" components, which include this compound, have been shown to improve shoot elongation and leaf quality.[7]
-
Rooting: The rooting phase of micropropagation may benefit from a reduction in the overall salt concentration of the medium, including this compound. A half-strength MS medium is often used to reduce osmotic stress and encourage root development.[8]
-
Callus Culture: The optimal this compound concentration for callus induction and growth is highly species-dependent. While it is a standard component of callus induction media, excessively high concentrations have been shown to cause cytological abnormalities in some species.[1]
Quantitative Data Summary
The following tables summarize the effects of varying this compound concentrations on different aspects of in vitro plant culture, based on available research.
Table 1: Effect of this compound on Shoot Proliferation
| Plant Species | This compound (MgSO₄·7H₂O) Concentration (mg/L) | Other Macronutrients (mg/L) | Observed Effect on Shoot Proliferation |
| Date Palm (Phoenix dactylifera L. cv. Mejhoul) | 123 | CaCl₂·2H₂O (147), KH₂PO₄ (57) | Lower multiplication rate |
| 185 | CaCl₂·2H₂O (220), KH₂PO₄ (85) | Moderate multiplication rate | |
| 370 | CaCl₂·2H₂O (220), KH₂PO₄ (170) | Stimulated shoot bud proliferation (average of 15.3 shoot buds per explant) [6] | |
| Potato (Solanum tuberosum) | Standard MS (370) | Standard MS | Baseline growth |
| 2.0x "mesos" (740) | 2.0x CaCl₂·2H₂O and KH₂PO₄ | Increased shoot multiplication in cultivar 'Nishiyutaka'[7] | |
| Banana (Musa sp.) | 1, 2.5, 5, 10 ppm | Not specified | Non-significant effect on multiplication rate |
Table 2: Effect of this compound on Rooting
| Plant Species | This compound (MgSO₄·7H₂O) Concentration (mg/L) | Medium | Observed Effect on Rooting |
| General Recommendation | Half-strength of standard medium (e.g., 185 for MS) | Half-strength MS | Often improves rooting by reducing osmotic stress[8] |
Table 3: Effect of this compound on Callus Culture
| Plant Species | This compound (MgSO₄·7H₂O) Concentration (mg/L) | Observed Effect on Callus Culture |
| Vicia faba | 400, 600, 800, 1000, 1200 | Higher concentrations induced mixoploidy, chromosome breakage, and clumping[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (100x)
This protocol describes the preparation of a 100-fold concentrated stock solution of this compound, which can be used for preparing various volumes of plant tissue culture medium.
Materials:
-
This compound heptahydrate (MgSO₄·7H₂O)
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Storage bottle
Procedure:
-
Calculate the required amount of MgSO₄·7H₂O. For a 100x stock solution for MS medium (standard concentration is 370 mg/L), you will need 370 mg/L * 100 = 37,000 mg/L = 37 g/L.
-
To prepare 1 L of 100x stock solution, weigh 37.0 g of MgSO₄·7H₂O.
-
Dissolve the MgSO₄·7H₂O. Add approximately 800 mL of distilled water to a 1 L volumetric flask. Add the weighed MgSO₄·7H₂O to the flask.
-
Stir until completely dissolved. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until all the crystals have dissolved.
-
Bring to the final volume. Once dissolved, add distilled water to bring the final volume to the 1 L mark on the volumetric flask.
-
Stopper and mix. Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the stock solution. Transfer the solution to a labeled storage bottle and store it at 4°C. The label should include the name of the chemical, the concentration (100x), and the date of preparation.
Protocol 2: Preparing a Culture Medium with a Modified this compound Concentration
This protocol outlines the steps to prepare 1 L of plant tissue culture medium with a specific concentration of this compound, using a 100x stock solution.
Materials:
-
Prepared 100x MgSO₄ stock solution
-
Other required stock solutions for the medium (macronutrients, micronutrients, vitamins, etc.)
-
Sucrose
-
Plant growth regulators (e.g., auxins, cytokinins)
-
Distilled or deionized water
-
Beaker (2 L)
-
Graduated cylinders
-
pH meter
-
1N NaOH and 1N HCl
-
Agar or other gelling agent (for solid medium)
-
Autoclave
Procedure:
-
Start with distilled water. Pour approximately 800 mL of distilled water into a 2 L beaker.
-
Add macronutrients and micronutrients. While stirring, add the required volumes of all the stock solutions, except for the standard this compound stock if you are modifying its concentration.
-
Add the modified this compound. Add the desired volume of your prepared 100x MgSO₄ stock solution. For example, to achieve a final concentration of 185 mg/L (half-strength MS), you would add 5 mL of the 100x stock solution to 1 L of medium.
-
Add vitamins and other organic components. Add the required volumes of vitamin stock, myo-inositol, and any other organic supplements.
-
Add sucrose. Weigh and add the required amount of sucrose (e.g., 30 g for a 3% solution) and stir until it is completely dissolved.
-
Add plant growth regulators. Add the specified amounts of plant growth regulators.
-
Adjust the pH. Check the pH of the medium and adjust it to the desired level (usually between 5.6 and 5.8) using 1N NaOH or 1N HCl.
-
Bring to the final volume. Transfer the medium to a 1 L graduated cylinder and add distilled water to bring the final volume to 1 L.
-
Add gelling agent (for solid medium). If preparing a solid medium, pour the medium back into the beaker, add the gelling agent (e.g., 8 g of agar), and heat while stirring until the gelling agent is completely dissolved.
-
Dispense and sterilize. Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.
Mandatory Visualizations
Magnesium Stress Signaling Pathway
Caption: Hypothetical model of magnesium stress signaling in plants.
Experimental Workflow for Medium Preparation
Caption: Workflow for preparing plant tissue culture medium with modified this compound.
References
- 1. The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Magnesium stress signaling in plant: Just a beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of medium composition for in vitro shoot proliferation and growth of date palm cv. Mejhoul - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of enhanced CaCl2, MgSO4, and KH2PO4 on improved in vitro growth of potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantcelltechnology.com [plantcelltechnology.com]
The Critical Role of Magnesium Sulfate in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are indispensable cofactors for a vast array of enzymatic reactions that are fundamental to biological processes.[1] As a divalent cation, magnesium plays a crucial role in stabilizing the tertiary structure of enzymes, facilitating substrate binding, and participating directly in the catalytic mechanism. Magnesium sulfate (MgSO₄) is a common laboratory reagent used to introduce Mg²⁺ into enzymatic assays. Its proper concentration is often a critical parameter for achieving optimal enzyme activity and obtaining reliable and reproducible results.[2] This document provides detailed application notes and protocols for the use of this compound in several key enzymatic assays, including those involving DNA polymerases, kinases, phosphatases, and luciferases.
Magnesium is a cofactor in over 300 enzyme systems that regulate diverse biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation.[1] It is essential for energy production, oxidative phosphorylation, and glycolysis.[1] In the context of enzymatic assays, Mg²⁺ often forms a complex with ATP, which is the true substrate for many enzymes, particularly kinases.[3] It also plays a vital role in the activity of DNA polymerases by stabilizing the enzyme-DNA complex and facilitating the addition of deoxynucleoside triphosphates (dNTPs).[4][5] The optimal concentration of this compound can vary significantly depending on the specific enzyme, the substrate concentration, and the presence of other ions or chelating agents in the reaction mixture.[6][7] Therefore, empirical optimization is often necessary to achieve maximal enzyme performance.
Application Notes
DNA Polymerase and PCR Assays
Magnesium ions are an absolute requirement for the activity of thermostable DNA polymerases used in the Polymerase Chain Reaction (PCR).[4][8] Mg²⁺ acts as a cofactor for the polymerase, stabilizing the primer-template complex and facilitating the incorporation of dNTPs.[5][9] The concentration of this compound can significantly impact the specificity and yield of PCR amplification.
-
Low Magnesium Concentration: Insufficient Mg²⁺ levels can lead to low or no PCR product yield as the polymerase activity is diminished.[6][10]
-
Optimal Magnesium Concentration: Typically ranges from 1.0 to 4.0 mM.[5][9] This range allows for efficient polymerase activity and specific primer annealing. For Taq DNA Polymerase, the optimal concentration is generally between 1.5 and 2.0 mM.[6]
-
High Magnesium Concentration: Excess Mg²⁺ can decrease the fidelity of the DNA polymerase and lead to the amplification of non-specific products.[5][9] It can also promote the formation of primer-dimers.[10]
It is important to note that components in the PCR mixture, such as dNTPs and template DNA, can chelate Mg²⁺ ions, thereby reducing the amount of free magnesium available to the polymerase.[6][7] Therefore, the optimal magnesium concentration may need to be adjusted when the concentrations of these components are altered.
Kinase Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Magnesium is a critical cofactor in this reaction, as it forms a complex with ATP (MgATP²⁻), which is the actual substrate for the kinase.
The experimental workflow for a typical in vitro kinase assay involves the incubation of the kinase with its substrate in the presence of MgATP. The extent of substrate phosphorylation is then measured.
Phosphatase Assays
Phosphatases catalyze the removal of phosphate groups from substrates. Many phosphatases, such as alkaline phosphatase, require magnesium ions for their activity.[11] For instance, intestinal alkaline phosphatase has a binding site for magnesium on each subunit, and the binding of Mg²⁺ increases the enzyme's activity.[11]
Luciferase Assays
Firefly luciferase is a widely used reporter enzyme in molecular biology. The light-emitting reaction catalyzed by luciferase requires ATP and magnesium.[12] The reaction involves the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and molecular oxygen, resulting in the emission of light.[12] The intensity of the light produced is directly proportional to the amount of luciferase, making it a sensitive reporter for gene expression studies.
The signaling pathway for the luciferase reaction highlights the central role of the MgATP complex.
Quantitative Data Summary
The optimal concentration of this compound is critical for enzyme kinetics. The following tables summarize typical concentration ranges and their effects on various enzymatic assays.
Table 1: this compound in DNA Polymerase (PCR) Assays
| Parameter | Concentration Range | Expected Outcome | Citation |
| Too Low | < 1.0 mM | Reduced or no PCR product yield. | [6][9] |
| Optimal | 1.0 - 4.0 mM | High yield of specific PCR product. | [9] |
| Too High | > 4.0 mM | Increased non-specific products, reduced fidelity. | [5][9] |
Table 2: this compound in Kinase Assays
| Parameter | Typical Concentration | Rationale | Citation |
| Optimal | Typically in excess of ATP concentration (e.g., 2-10 mM) | Ensures formation of the MgATP²⁻ complex, the true substrate. | [13] |
Table 3: this compound in Luciferase Assays
| Parameter | Typical Concentration | Rationale | Citation |
| Optimal | 1 - 20 mM | Required cofactor for the light-emitting reaction. | [14][15] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for PCR
This protocol provides a general method for optimizing the MgSO₄ concentration for a new primer-template system.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Thermostable DNA polymerase (e.g., Taq or Pfu)
-
10X PCR buffer without MgSO₄
-
100 mM MgSO₄ stock solution
-
Nuclease-free water
Procedure:
-
Set up a series of 50 µL PCR reactions. In each reaction, the final concentration of the components should be kept constant, except for the MgSO₄ concentration.
-
Prepare a master mix containing water, 10X PCR buffer, dNTPs, primers, and DNA template for the total number of reactions plus one extra.
-
Aliquot the master mix into individual PCR tubes.
-
Add varying amounts of the 100 mM MgSO₄ stock solution to achieve a range of final concentrations (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
-
Add the DNA polymerase to each tube.
-
Perform PCR using the appropriate cycling conditions for your target.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The optimal MgSO₄ concentration is the one that gives the highest yield of the specific product with minimal non-specific bands.
Protocol 2: In Vitro Kinase Assay
This protocol describes a basic radioactive kinase assay. Non-radioactive methods can also be used.
Materials:
-
Purified kinase
-
Substrate (protein or peptide)
-
10X Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
10 mM ATP stock solution
-
[γ-³²P]ATP
-
100 mM MgSO₄
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and 1X Kinase Buffer.
-
Prepare the ATP mix by combining cold ATP, [γ-³²P]ATP, and MgSO₄ to achieve the desired final concentrations (e.g., 100 µM ATP, 10 mM MgSO₄).
-
Initiate the reaction by adding the ATP mix to the reaction mix.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Protocol 3: Firefly Luciferase Reporter Assay
This protocol is for measuring luciferase activity from cell lysates.
Materials:
-
Cells transfected with a luciferase reporter plasmid
-
Cell Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)
-
Luciferase Assay Buffer (e.g., 25 mM glycylglycine, 15 mM MgSO₄, 5 mM ATP, pH 7.8)[14]
-
D-Luciferin substrate
Procedure:
-
Wash the transfected cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding Cell Lysis Buffer and incubating for a short period.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant (cell extract) to a new tube.
-
Prepare the Luciferase Assay Reagent by adding D-luciferin to the Luciferase Assay Buffer.
-
In a luminometer tube, add a small volume of the cell extract.
-
Place the tube in the luminometer and inject the Luciferase Assay Reagent.
-
Measure the light output immediately. The light intensity is proportional to the luciferase activity.
Conclusion
This compound is a critical component in a multitude of enzymatic assays. Its concentration must be carefully optimized to ensure maximal and reliable enzyme activity. Understanding the specific role of magnesium in each assay and following established protocols for its use are essential for generating high-quality, reproducible data in research and drug development. The information and protocols provided here serve as a comprehensive guide for the effective use of this compound in key enzymatic assays.
References
- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lethality and Oxidative Damage Induced by Different Models of Hypoxia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.takarabio.com [help.takarabio.com]
- 5. Magnesium Concentration [caister.com]
- 6. neb.com [neb.com]
- 7. Optimization and troubleshooting in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Two-Metal-Ion Catalysis: Inhibition of DNA Polymerase Activity by a Third Divalent Metal Ion [frontiersin.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. aurogene.eu [aurogene.eu]
- 13. In vitro kinase assay [protocols.io]
- 14. interchim.fr [interchim.fr]
- 15. med.emory.edu [med.emory.edu]
Troubleshooting & Optimization
"troubleshooting precipitation of magnesium sulfate in buffer solutions"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the precipitation of magnesium sulfate in common buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound precipitation is a common issue that can arise from several factors:
-
Incompatibility with Buffer Components: The most frequent cause is a reaction between magnesium ions (Mg²⁺) and components of your buffer system.
-
Phosphate Buffers: Magnesium ions readily react with phosphate ions to form magnesium phosphate (Mg₃(PO₄)₂), which is poorly soluble in aqueous solutions. This is the most common reason for precipitation in buffers like PBS (Phosphate Buffered Saline).
-
Bicarbonate/Carbonate Buffers: In buffers with a pH above 7, magnesium can precipitate as magnesium carbonate (MgCO₃), which has low solubility.
-
-
pH-Dependent Precipitation: At higher pH values (typically above 9), magnesium ions can precipitate as magnesium hydroxide (Mg(OH)₂). The solubility of magnesium hydroxide decreases significantly as the pH increases.
-
High Concentrations: Exceeding the solubility limit of this compound in the specific buffer system can lead to precipitation. This limit is influenced by temperature, pH, and the ionic strength of the solution.
-
Temperature Effects: The solubility of this compound in water generally increases with temperature up to about 80°C. However, temperature can also affect the pKa of the buffer components, leading to pH shifts that may induce precipitation.
-
Order of Reagent Addition: The way you mix your buffer components can significantly impact the outcome. Adding concentrated this compound to a concentrated buffer solution can cause localized high concentrations that exceed the solubility limit, leading to precipitation.
Q2: Which buffer systems are most compatible with this compound?
A2: Tris-based buffers, such as Tris-HCl, are generally more compatible with this compound than phosphate buffers. Many commercially available buffers for molecular biology applications that contain magnesium utilize a Tris-HCl buffer system. While precipitation can still occur at very high concentrations or pH, Tris does not form an insoluble salt with magnesium as readily as phosphate does.
Q3: Can I use phosphate buffers with this compound?
A3: While challenging, it is possible to use phosphate buffers with this compound under specific conditions. The key is to keep the concentrations of both magnesium and phosphate low and to control the pH. Precipitation is more likely at higher concentrations and higher pH. For many biological applications requiring both magnesium and phosphate, it is often necessary to determine the empirical solubility limits for your specific experimental conditions.
Q4: How does pH affect this compound solubility?
A4: The pH of the buffer solution is a critical factor.
-
Low pH (acidic): this compound is generally more soluble in acidic conditions.
-
Neutral to Slightly Alkaline pH (7-9): In this range, the primary concern is the reaction with buffer components like phosphate or carbonate.
-
High pH (alkaline, >9): The formation of insoluble magnesium hydroxide (Mg(OH)₂) becomes the dominant cause of precipitation.
Q5: What is the white precipitate that forms in my magnesium-containing buffer?
A5: The identity of the white precipitate depends on the buffer system and the pH:
-
In phosphate buffers , the precipitate is most likely magnesium phosphate .
-
In bicarbonate or carbonate buffers , it is likely magnesium carbonate .
-
In any buffer at a high pH , it is likely magnesium hydroxide .
Troubleshooting Guide
Issue 1: A precipitate forms immediately upon adding this compound to my buffer.
| Potential Cause | Solution |
| High Localized Concentrations | 1. Add this compound solution dropwise while vigorously stirring the buffer. 2. Prepare separate stock solutions of the buffer components and this compound and then mix the dilute solutions. |
| Incompatible Buffer System | 1. Switch to a more compatible buffer system, such as Tris-HCl. 2. If a phosphate buffer is required, lower the concentrations of both the phosphate and this compound. |
| Incorrect pH | Ensure the final pH of the buffer is within a range where magnesium salts are soluble. For phosphate buffers, a slightly acidic to neutral pH is preferable. |
Issue 2: The buffer solution becomes cloudy over time or after temperature changes (e.g., cooling).
| Potential Cause | Solution |
| Supersaturated Solution | The initial clear solution may have been supersaturated. Over time, the excess solute precipitates out. 1. Prepare a fresh solution with a lower concentration of this compound. 2. Store the buffer at the temperature of use to avoid temperature-induced precipitation. |
| Temperature-Dependent Solubility | The solubility of this compound and its potential precipitates can change with temperature. 1. If the precipitate appeared upon cooling, gently warm the solution while stirring to see if it redissolves. If it does, the solution may be too concentrated for storage at the lower temperature. 2. Prepare the buffer at the temperature at which it will be used and stored. |
| pH Shift with Temperature | The pKa of some buffers (like Tris) is temperature-dependent. A change in temperature can alter the pH and cause precipitation. 1. Adjust the pH of the buffer at the intended temperature of use. |
Data Presentation
Table 1: General Compatibility of this compound with Common Buffers
| Buffer System | Compatibility with MgSO₄ | Common Precipitate | Key Considerations |
| Tris-HCl | Good | Magnesium Hydroxide (at high pH) | Generally the preferred choice. Maintain pH below 9. |
| Phosphate (e.g., PBS) | Poor to Fair | Magnesium Phosphate | Highly prone to precipitation. Use low concentrations of both Mg²⁺ and phosphate. |
| Bicarbonate/Carbonate | Fair | Magnesium Carbonate | Precipitation is more likely at higher pH and concentrations. |
| HEPES | Good | Magnesium Hydroxide (at high pH) | Generally a good alternative to phosphate buffers. |
| MOPS | Good | Magnesium Hydroxide (at high pH) | Suitable for many biological applications requiring magnesium. |
Table 2: Factors Influencing this compound Precipitation
| Factor | Effect on Solubility | Troubleshooting Tip |
| pH | Decreases significantly at high pH (>9). | Adjust and maintain the buffer pH at a level appropriate for magnesium solubility. |
| Temperature | Generally increases with temperature up to ~80°C in water. | Prepare and store buffers at the temperature of use. Be mindful of pH shifts with temperature changes. |
| Concentration | Higher concentrations increase the likelihood of precipitation. | Use the lowest effective concentration of this compound and buffer components. |
| Ionic Strength | Can influence the activity of ions and affect solubility. | Be consistent with the ionic strength of your buffer preparations. |
Experimental Protocols
Protocol 1: Preparation of a Tris-HCl Buffer with this compound
This protocol describes the preparation of a 1 L solution of 50 mM Tris-HCl, 10 mM MgSO₄, pH 7.5.
Materials:
-
Tris base (FW: 121.14 g/mol )
-
This compound heptahydrate (MgSO₄·7H₂O, FW: 246.47 g/mol )
-
1 M HCl
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
0.22 µm sterile filter (optional)
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
Add 6.06 g of Tris base to the water and stir until fully dissolved.
-
While stirring, slowly add 1 M HCl to adjust the pH to 7.5. Be mindful that the pKa of Tris is temperature-dependent, so perform this step at the temperature at which the buffer will be used.
-
In a separate beaker, dissolve 2.46 g of MgSO₄·7H₂O in 100 mL of deionized water to create a 100 mM stock solution.
-
Once the Tris buffer is at the correct pH, slowly add 100 mL of the 100 mM MgSO₄ stock solution while stirring.
-
Transfer the final solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
If a sterile solution is required, filter through a 0.22 µm sterile filter.
-
Store the buffer at the appropriate temperature (usually 4°C).
Protocol 2: Using a Chelating Agent (EDTA) to Prevent Precipitation in a Phosphate Buffer
This protocol provides a method to include this compound in a phosphate buffer by using EDTA to chelate the magnesium ions and prevent the formation of insoluble magnesium phosphate.
Materials:
-
Phosphate buffer components (e.g., for 1x PBS)
-
This compound heptahydrate (MgSO₄·7H₂O)
-
EDTA (disodium salt, dihydrate, FW: 372.24 g/mol )
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a 1 L solution of your phosphate buffer without magnesium. For example, to make 1x PBS, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in about 800 mL of deionized water.
-
Adjust the pH of the phosphate buffer to the desired value (e.g., 7.4).
-
In a separate beaker, prepare a stock solution of this compound and EDTA. For a final concentration of 1 mM MgSO₄ and 1 mM EDTA in 1 L of buffer:
-
Dissolve 0.246 g of MgSO₄·7H₂O and 0.372 g of EDTA in 100 mL of deionized water. Stir until fully dissolved. This creates a 10 mM MgSO₄ / 10 mM EDTA stock solution.
-
-
While stirring the pH-adjusted phosphate buffer, slowly add 100 mL of the MgSO₄/EDTA stock solution.
-
Bring the final volume to 1 L with deionized water.
-
Verify the final pH and adjust if necessary.
Note: The presence of EDTA may interfere with downstream applications that are sensitive to chelating agents (e.g., some enzymatic reactions). The concentration of EDTA may need to be optimized for your specific experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Alternative Drying Agents to Magnesium Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using alternative drying agents to magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternatives to this compound for drying organic solvents?
A1: Several inorganic salts are effective alternatives to anhydrous this compound. The most common include sodium sulfate (Na₂SO₄), calcium chloride (CaCl₂), calcium sulfate (CaSO₄, often sold as Drierite®), potassium carbonate (K₂CO₃), and molecular sieves.[1][2][3][4] Each has distinct properties, making them suitable for different applications.
Q2: How do I choose the right drying agent for my experiment?
A2: The choice of drying agent depends on several factors:
-
Chemical Compatibility: The drying agent should not react with your compound of interest or the solvent.[4] For example, calcium chloride is unsuitable for drying solutions containing alcohols, phenols, amines, or ketones as it can form adducts with them.[2][5] Potassium carbonate is basic and should not be used with acidic compounds.[2][4]
-
Drying Speed and Efficiency: For rapid drying, this compound and calcium sulfate are good choices.[1][6] Molecular sieves are highly efficient and can achieve very low residual water content.[7]
-
Capacity: If your solvent is particularly wet, a high-capacity drying agent like sodium sulfate or calcium chloride is recommended.[1][2]
-
Cost and Convenience: Sodium sulfate is inexpensive and easy to handle.[6] Molecular sieves can be regenerated and reused, making them cost-effective in the long run.[8][9]
Q3: What are molecular sieves and how do they work?
A3: Molecular sieves are porous materials, typically zeolites, with precisely uniform pore sizes.[10] They selectively adsorb molecules small enough to enter their pores. For drying applications, molecular sieves with pore sizes of 3Å or 4Å are commonly used, as they effectively trap water molecules while excluding most organic solvent molecules.[7]
Q4: Can I regenerate and reuse drying agents?
A4: Molecular sieves are readily regenerated by heating them in an oven to drive off the adsorbed water.[8][9][11] Typically, heating to 200-320°C is sufficient.[8] Other drying agents like calcium sulfate (Drierite®) can also be regenerated. However, salts like sodium sulfate and this compound are often inexpensive enough that regeneration is not common practice in a laboratory setting.
Troubleshooting Guides
Issue 1: The drying agent clumps together at the bottom of the flask.
-
Cause: This is a normal and expected observation, especially with sodium sulfate and this compound. The clumping indicates that the drying agent is absorbing water and forming hydrates.[4][12][13]
-
Solution: Continue adding small portions of the drying agent and swirling the flask until some of the newly added particles remain free-flowing, indicating that the bulk of the water has been removed.[12][14] For sodium sulfate, it is recommended to let the solution stand for a period to ensure complete drying due to its slower action.[6]
Issue 2: The organic solution remains cloudy after adding the drying agent.
-
Cause: A cloudy or hazy appearance can indicate that the solution is still wet. It can also be due to the formation of very fine particles of the hydrated salt suspended in the solvent.
-
Solution: Add more drying agent and swirl. If the cloudiness persists after sufficient drying agent has been added and allowed time to work, a filtration step may be necessary to remove the fine particulates. Using a brine wash (saturated aqueous NaCl solution) before adding the solid drying agent can help remove the majority of the water and reduce the amount of drying agent needed.[6]
Issue 3: I am using calcium chloride and I suspect it is reacting with my compound.
-
Cause: Calcium chloride is a Lewis acid and can react with or bind to Lewis basic functional groups such as alcohols, amines, ketones, and some esters.[2][5]
-
Solution: Discontinue the use of calcium chloride and select a more inert drying agent like sodium sulfate, calcium sulfate, or molecular sieves. Always check the chemical compatibility of your compound with the chosen drying agent before use.
Issue 4: My molecular sieves don't seem to be effective.
-
Cause: Molecular sieves must be activated before use to remove any pre-adsorbed water.[7][10] If they are not properly activated or have been exposed to the atmosphere for an extended period, their drying capacity will be significantly reduced.
-
Solution: Activate the molecular sieves by heating them in a muffle furnace or a vacuum oven. The specific temperature and time will depend on the type of molecular sieve.[11][15] Store activated sieves in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.
Data Presentation
Table 1: Comparison of Common Drying Agents
| Drying Agent | Chemical Formula | Capacity | Speed | Efficiency (Intensity) | Chemical Nature | Common Applications & Limitations |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Low | Neutral | General purpose, good for pre-drying.[1][2] Not effective for diethyl ether without a prior brine wash.[6][13] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Acidic (Lewis Acid) | Good for hydrocarbons and alkyl halides.[1][5] Incompatible with alcohols, amines, ketones, and some esters.[2][5] Can be corrosive.[16][17][18] |
| Calcium Sulfate (Drierite®) | CaSO₄ | Low | Fast | High | Neutral | General purpose, very efficient but has a low capacity.[1] |
| Potassium Carbonate | K₂CO₃ | Medium | Medium | Medium | Basic | Used for drying basic and neutral compounds like amines and ketones.[2][4] Incompatible with acidic compounds.[2][4] |
| Molecular Sieves (3Å/4Å) | (Na,K,Ca)-aluminosilicates | High | Medium to Fast | Very High | Neutral | Highly efficient for achieving very low water content.[7] Must be activated before use. 3Å sieves are suitable for drying methanol and ethanol.[7] |
Experimental Protocols
Protocol 1: General Procedure for Drying an Organic Solution with a Solid Drying Agent
-
Ensure the organic solution to be dried is in an Erlenmeyer flask to allow for easy swirling.[13]
-
If a visible layer of water is present, separate it using a separatory funnel before adding the drying agent. A preliminary wash with a saturated brine solution is often beneficial to remove the bulk of the water.[6]
-
Add a small amount of the anhydrous drying agent to the organic solution.
-
Swirl the flask and observe the behavior of the drying agent. If it clumps together, it indicates the presence of water.[4][12]
-
Continue to add small portions of the drying agent until some of the particles remain free-flowing and do not clump upon swirling.[12][14]
-
Allow the mixture to stand for a period (e.g., 10-15 minutes for this compound, longer for sodium sulfate) to ensure complete drying.[6]
-
Separate the dried organic solution from the drying agent by decantation or gravity filtration. If the drying agent is a fine powder (like this compound), filtration is necessary.[1]
-
Rinse the drying agent with a small amount of fresh solvent and combine the rinsing with the dried solution to maximize product recovery.[19]
Protocol 2: Activation (Regeneration) of Molecular Sieves
-
Spread the molecular sieves in a shallow, heat-resistant dish (e.g., a crystallizing dish or a metal pan).
-
Place the dish in a muffle furnace or a vacuum oven.
-
Heat the molecular sieves to the appropriate temperature. For many common types, a temperature between 200°C and 320°C is effective.[8] Some protocols suggest heating in a muffle furnace at 350°C for several hours.[15]
-
Maintain this temperature for several hours (e.g., 8-12 hours) to ensure all adsorbed water is removed.[7] If using a vacuum oven, the temperature and time may be reduced.
-
Allow the molecular sieves to cool to room temperature in a dry atmosphere, such as in a desiccator, to prevent them from re-adsorbing moisture from the air.[15]
Protocol 3: Quantitative Determination of Residual Water by Karl Fischer Titration
Karl Fischer titration is a highly specific and sensitive method for determining the water content in a sample.[20][21]
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be protected from atmospheric moisture.
-
Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel. The solvent is then titrated to a stable, low-drift endpoint to remove any residual water.
-
Sample Introduction: Accurately weigh a known amount of the dried organic solution and inject it into the titration vessel.
-
Titration: The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument software will calculate the water content of the sample, typically in parts per million (ppm) or as a percentage. This quantitative data is crucial for comparing the efficiency of different drying agents.[22][23][24]
Visualizations
Caption: Workflow for selecting an appropriate drying agent.
Caption: Experimental workflow for drying an organic solution.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. scribd.com [scribd.com]
- 4. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 5. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 9. redriver.team [redriver.team]
- 10. How to dry molecular sieves? [remotecat.blogspot.com]
- 11. moleculartek.com [moleculartek.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Regeneration Method and Application of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 16. Calcium Chloride Desiccant Solution: Top 3 Hidden Dangers [micropakdistributionusa.com]
- 17. The Dangers of Calcium Chloride Desiccant | Eva-Dry Dehumidifiers [eva-dry.com]
- 18. News - Common problems with the use of Calcium Chloride [toptionchem.com]
- 19. youtube.com [youtube.com]
- 20. metrohm.com [metrohm.com]
- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. rubingroup.org [rubingroup.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Anhydrous Magnesium Sulfate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the regeneration of anhydrous magnesium sulfate for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is it regenerated?
A1: Anhydrous this compound (MgSO₄) is a versatile, inorganic salt commonly used as a desiccant to remove trace amounts of water from organic solvents in chemical synthesis and experiments.[1][2] It is "regenerated" by heating its hydrated form to remove the absorbed water, allowing for its reuse as a drying agent.[3] This process is cost-effective and reduces chemical waste.
Q2: What is the visual difference between hydrated and anhydrous this compound?
A2: Hydrated this compound, such as the common heptahydrate (MgSO₄·7H₂O or Epsom salt), typically appears as clear or colorless crystals.[4] In contrast, the anhydrous form is a fine white powder.[4][5] When used as a desiccant, anhydrous this compound will clump as it absorbs water; once it remains free-flowing, the drying process is complete.[6]
Q3: At what temperature should hydrated this compound be heated for regeneration?
A3: The regeneration process involves heating in stages. Heating to about 150°C (302°F) will remove most water molecules, converting the heptahydrate to the monohydrate.[7] To achieve the fully anhydrous form, a temperature above 200°C (392°F) is required, with many protocols recommending heating at 250°C (482°F) to ensure complete dehydration.[1][8]
Q4: How can I confirm that the regeneration is complete?
A4: The most reliable method is to heat the this compound to a constant weight. This involves heating the sample for a set period (e.g., 1-2 hours), cooling it in a desiccator to prevent moisture reabsorption, and weighing it.[9] The process is repeated until two consecutive weighings are the same, indicating all water has been driven off.[9] Visually, the end product should be a dry, white powder.
Q5: How should regenerated anhydrous this compound be stored?
A5: Due to its strong hygroscopic nature (tendency to absorb moisture from the air), regenerated anhydrous this compound must be stored in a tightly sealed, airtight container immediately after cooling.[3][4] Storing it in a desiccator is also a common and effective practice.
Q6: What safety precautions should be taken during regeneration?
A6:
-
Ventilation: Perform the heating process in a well-ventilated area or under a fume hood to avoid inhaling any dust or potential decomposition byproducts.[10][11]
-
Personal Protective Equipment (PPE): Wear safety goggles to protect against dust particles and heat-resistant gloves when handling hot containers.[12][13]
-
Dust Avoidance: Minimize the generation of dust. Inhaling this compound dust can cause mild irritation.[11][12]
-
High Temperatures: Be cautious of the high temperatures involved. Use appropriate equipment (tongs, oven mitts) to handle hot glassware or trays.[8]
Troubleshooting Guide
Q1: My this compound turned brown or grey during heating. What happened?
A1: This discoloration is typically caused by one of two issues:
-
Impurities: If you are using a non-reagent grade of this compound (e.g., Epsom salt for bathing), it may contain impurities like iron that darken upon heating.[14]
-
Contamination: Residual oil or grease on your baking tray or in the oven can vaporize and deposit on the this compound, causing a brown or tan appearance.[14] Using a dedicated, clean, lab-only oven and a clean tray (a disposable aluminum tray is recommended) can prevent this.[8]
Q2: After heating, my this compound formed a hard, solid cake instead of a powder. How do I handle this?
A2: This is a normal occurrence. During heating, this compound hydrate can melt in its own water of crystallization before the water evaporates, causing it to fuse into a hard mass upon drying.[7] To resolve this, allow the cake to cool completely. It should be brittle and can be easily broken up with a spatula or by flexing the tray if a non-stick metal pan was used.[7] The resulting chunks can be ground into a fine powder with a mortar and pestle.[7]
Q3: The regenerated this compound is not effectively drying my solvent. What went wrong?
A3: Ineffective drying can result from:
-
Incomplete Dehydration: The this compound may not have been heated at a high enough temperature or for a long enough duration to remove all the water. Ensure you heat above 200°C to a constant weight.[7][9]
-
Improper Storage: If the regenerated desiccant was exposed to air while cooling or stored in a non-airtight container, it would have reabsorbed atmospheric moisture, reducing its drying capacity.[3]
-
Insufficient Quantity: Ensure you are using a sufficient amount of anhydrous this compound for the volume of solvent and the amount of water present. Add the desiccant until some of it remains free-flowing and no longer clumps together.[6]
Q4: I noticed a faint smell of sulfur while heating the this compound at a very high temperature. Is this dangerous?
A4: A sulfurous odor indicates that the this compound is beginning to decompose. This process occurs at very high temperatures (above 700°C, and more significantly above 950°C), where MgSO₄ breaks down into magnesium oxide (MgO) and sulfur trioxide (SO₃) or sulfur dioxide (SO₂).[15][16] You should immediately reduce the oven temperature. The released sulfur oxides are toxic and corrosive, reinforcing the need for adequate ventilation.[11]
Data Presentation: Dehydration of this compound
The regeneration of anhydrous this compound from its heptahydrate form is a stepwise process dependent on temperature.
| Hydrate Form | Water Molecules Removed | Recommended Temperature Range | Notes |
| MgSO₄·7H₂O (Heptahydrate) | 6 H₂O | 120 - 150 °C (248 - 302 °F) | Converts heptahydrate to monohydrate. The salt may appear to melt in its own water of hydration.[1][7] |
| MgSO₄·H₂O (Monohydrate) | 1 H₂O | > 200 °C (> 392 °F) | Converts monohydrate to the anhydrous form. A temperature of 250 °C (482 °F) is often used.[1][8] |
| MgSO₄ (Anhydrous) | Decomposition | > 700 °C (> 1292 °F) | Begins to decompose into MgO and sulfur oxides (SOx). Avoid these temperatures.[15][16] |
Experimental Protocol: Laboratory Regeneration of Anhydrous this compound
This protocol details the standard procedure for regenerating anhydrous this compound from this compound heptahydrate (Epsom salt).
-
Preparation:
-
Spread a thin, even layer of this compound heptahydrate onto a clean, dry baking tray. A non-stick metal or disposable aluminum tray is recommended to facilitate easy removal of the final product.[7][8]
-
Record the initial mass of the tray with the this compound if you plan to heat to a constant weight.
-
-
Heating:
-
Cooling:
-
Carefully remove the hot tray from the oven using heat-resistant gloves.
-
Immediately transfer the hot, solid cake of anhydrous this compound into a glass or ceramic desiccator containing a desiccant like silica gel or calcium chloride.
-
Allow it to cool completely to room temperature. This step is critical to prevent the reabsorption of atmospheric moisture.
-
-
Processing and Storage:
-
(Optional) Confirmation of Anhydrous State:
-
To verify complete dehydration, weigh the cooled tray and its contents.
-
Return the tray to the oven and heat for another 30-60 minutes.
-
Cool again in the desiccator and re-weigh.
-
If the mass is unchanged from the previous measurement, the this compound is fully anhydrous.[9]
-
Visualizations
Caption: Experimental workflow for regenerating anhydrous this compound.
Caption: Troubleshooting guide for common regeneration issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [commonorganicchemistry.com]
- 3. Why is anhydrous this compound commonly used as a desiccant-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]
- 4. htmcgroup.com [htmcgroup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. youtube.com [youtube.com]
- 8. How to Make a Drying Agent (Anhydrous this compound) : 5 Steps (with Pictures) - Instructables [instructables.com]
- 9. arbuiso.com [arbuiso.com]
- 10. wfhkhg.com [wfhkhg.com]
- 11. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. southernag.com [southernag.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Magnesium Sulfate on Downstream Analytical Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to magnesium sulfate (MgSO₄) in their experimental workflows.
I. Nucleic Acid Analysis
This section addresses the influence of this compound on common molecular biology techniques such as Polymerase Chain Reaction (PCR) and Loop-Mediated Isothermal Amplification (LAMP).
Frequently Asked Questions (FAQs)
Q1: Can I use this compound instead of magnesium chloride (MgCl₂) in my PCR?
A1: Yes, in many cases, MgSO₄ can be used as a source of Mg²⁺ ions, which are essential cofactors for DNA polymerases.[1] However, the choice between MgSO₄ and MgCl₂ can depend on the specific DNA polymerase being used.[2] Some polymerases, like Pwo DNA Polymerase, show higher activity with MgSO₄, while others, such as Taq DNA Polymerase, are optimized for MgCl₂.[2] It is crucial to consult the manufacturer's recommendations for your specific enzyme. While the Mg²⁺ ion is the critical component, the counter-ion (SO₄²⁻ vs. Cl⁻) can sometimes influence enzyme activity and reaction efficiency.
Q2: Why is MgSO₄ often preferred in high-fidelity PCR and LAMP assays?
A2: For certain high-fidelity DNA polymerases, such as Pfu, MgSO₄ is the preferred source of magnesium ions.[3] In Loop-Mediated Isothermal Amplification (LAMP), MgSO₄ is commonly used as it is reported to enhance the activity of Bst DNA polymerase, which is frequently used in this technique.[4] The sulfate ion may also play a role in the overall reaction chemistry of LAMP, including the interaction with dNTPs and primers.[4]
Q3: What is the optimal concentration of MgSO₄ for PCR?
A3: The optimal concentration of Mg²⁺ is critical for PCR success. Too little Mg²⁺ can lead to low or no PCR product, while too much can result in non-specific amplification and reduced enzyme fidelity.[1][3] The optimal concentration typically ranges from 1.5 mM to 2.5 mM, but this can vary depending on the polymerase, template DNA concentration, and the presence of chelating agents like EDTA in the sample.[3] It is always recommended to perform a magnesium titration to determine the optimal concentration for your specific assay.
Troubleshooting Guide: PCR Optimization with MgSO₄
| Issue | Possible Cause | Recommendation |
| No or low PCR product yield | Sub-optimal MgSO₄ concentration. | Perform a Mg²⁺ titration by setting up parallel reactions with a range of MgSO₄ concentrations (e.g., 1.0 mM to 4.0 mM in 0.5 mM increments).[3] |
| Presence of chelators (e.g., EDTA) in the DNA sample. | Increase the MgSO₄ concentration to compensate for the chelated Mg²⁺ ions.[3] | |
| Non-specific amplification (extra bands) | MgSO₄ concentration is too high. | Decrease the MgSO₄ concentration in your reaction. High Mg²⁺ levels can reduce the stringency of primer annealing.[1][3] |
| Inconsistent results between experiments | Inaccurate pipetting of MgSO₄ solution. | Prepare a master mix to ensure consistent concentrations across all reactions. Verify the concentration of your MgSO₄ stock solution. |
Experimental Protocol: Optimizing MgSO₄ Concentration for PCR
-
Prepare a Master Mix: For a set of reactions, prepare a master mix containing all PCR components except for MgSO₄ (i.e., buffer, dNTPs, primers, polymerase, and template DNA).
-
Set up Titration Reactions: Aliquot the master mix into separate PCR tubes.
-
Add Varying MgSO₄ Concentrations: To each tube, add a different final concentration of MgSO₄. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM.
-
Perform PCR: Run the PCR under your standard cycling conditions.
-
Analyze Results: Analyze the PCR products by gel electrophoresis to determine which MgSO₄ concentration yields the highest amount of the specific product with the least non-specific amplification.
II. Protein Analysis
This section covers the effects of this compound on protein crystallization and enzyme kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in protein crystallization?
A1: this compound is a commonly used salt in protein crystallization, acting as a precipitating agent.[5] It works by "salting out," where at high concentrations, it reduces the solubility of the protein, driving it towards a crystalline state.[5] The sulfate anion is particularly effective in this process.[6]
Q2: Can MgSO₄ inhibit enzyme activity?
A2: Yes, while Mg²⁺ is a required cofactor for many enzymes, high concentrations of MgSO₄ can be inhibitory.[7][8] For example, in the case of isochorismate synthase enzymes, high magnesium concentrations can suppress the rate of product release, leading to inhibition.[7][8] The optimal concentration of Mg²⁺ for enzyme activity is highly specific to the enzyme .
Troubleshooting Guide: Enzyme Assays
| Issue | Possible Cause | Recommendation |
| Lower than expected enzyme activity | Sub-optimal or inhibitory MgSO₄ concentration. | Perform a dose-response experiment with varying concentrations of MgSO₄ to determine the optimal concentration for your enzyme.[7][8] |
| Interference of sulfate ions with the assay. | Consider using an alternative magnesium salt, such as MgCl₂, to see if the effect is specific to the sulfate ion. | |
| Precipitation in the reaction mixture | High concentration of MgSO₄ causing protein precipitation. | Reduce the concentration of MgSO₄ or check the solubility of other reaction components in the presence of high salt concentrations. |
Quantitative Data: MgSO₄ in Protein Crystallization
| Protein | Successful Crystallization with MgSO₄ | Reference |
| Xylanase | Yes | [6] |
| Bovine Trypsin | Yes | [6] |
Note: The success of crystallization is highly dependent on various factors including protein concentration, pH, and temperature.
III. Chromatography and Mass Spectrometry
This section explores the potential for this compound to interfere with chromatographic and mass spectrometric analyses.
Frequently Asked questions (FAQs)
Q1: Can MgSO₄ interfere with High-Performance Liquid Chromatography (HPLC) analysis?
A1: While not a common mobile phase component, high concentrations of MgSO₄ in a sample can potentially affect HPLC analysis. It can lead to increased backpressure, potential precipitation on the column, and alterations in peak shape or retention time. A study on the stability of a mixture of this compound and lidocaine hydrochloride utilized HPLC for analysis, suggesting its compatibility when properly managed.[9]
Q2: How does MgSO₄ affect Gas Chromatography-Mass Spectrometry (GC-MS) analysis?
A2: In the context of sample preparation for GC-MS, such as in the QuEChERS method for pesticide residue analysis, anhydrous MgSO₄ is used as a drying agent.[10] However, its exothermic reaction upon hydration can degrade thermally labile analytes.[10] In thermochemolysis-GC-MS, high concentrations of MgSO₄ (above 0.7 mol.L⁻¹) have been shown to degrade carboxylic acids, leading to a decrease in their abundance.[11]
Q3: Does MgSO₄ interfere with Atomic Absorption Spectrometry (AAS)?
A3: Yes, interference effects have been observed. In graphite furnace atomic absorption spectrometry (GFAAS) for manganese analysis, MgSO₄ can act as a modifier, preventing volatilization losses during the pyrolysis step.[12] However, in a complex matrix with other ions like aluminum and chloride, the interactions can become more complex, potentially leading to signal depression.[12]
Troubleshooting Guide: Sample Preparation and Analysis
| Issue | Analytical Technique | Possible Cause | Recommendation |
| Analyte degradation | GC-MS (QuEChERS) | Exothermic reaction of anhydrous MgSO₄ with water.[10] | Perform the extraction step in an ice bath to mitigate the temperature increase.[10] |
| Reduced analyte signal | Thermochemolysis-GC-MS | High MgSO₄ concentration causing analyte degradation.[11] | If possible, dilute the sample to reduce the MgSO₄ concentration below 0.7 mol.L⁻¹.[11] |
| Signal enhancement/suppression | GFAAS | Matrix effects from MgSO₄.[12] | Use a matrix-matched standard for calibration or employ standard addition to compensate for the interference. |
IV. Cell-Based Assays
This section discusses the influence of this compound on cell viability and other cellular assays.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect cell viability?
A1: The effect of MgSO₄ on cell viability is dose-dependent. Studies on AGS human gastric adenocarcinoma cells have shown that MgSO₄ can inhibit cell proliferation and viability at concentrations between 3 to 50 mM.[13][14] Conversely, in other cell types, MgSO₄ has shown protective effects. Therefore, it is crucial to determine the optimal and non-toxic concentration range for your specific cell line and assay.
Q2: Can MgSO₄ influence inflammatory responses in cell culture?
A2: Yes, MgSO₄ can modulate inflammatory responses. In RAW264.7 macrophage cells, a 20 mM concentration of MgSO₄ was shown to inhibit the production of inflammatory molecules induced by LPS and suppress NF-κB activation.[15] It has also been observed to inhibit the release of interleukin-1β (IL-1β) in certain contexts.[16]
Troubleshooting Guide: Cell-Based Assays
| Issue | Possible Cause | Recommendation |
| Unexpected cytotoxicity | High concentration of MgSO₄. | Perform a dose-response curve to determine the EC₅₀ and optimal non-toxic concentration of MgSO₄ for your cell line.[13][14] |
| Altered cellular signaling | MgSO₄ is modulating the pathway of interest. | Be aware of the known effects of MgSO₄ on pathways like NF-κB and calcium signaling.[15] Design appropriate controls to account for these effects. |
| Inconsistent results | Variability in cell treatment conditions. | Ensure precise and consistent concentrations of MgSO₄ are used across all experiments. Monitor the pH of the culture medium as high concentrations of salts can sometimes affect it. |
Quantitative Data: Effect of MgSO₄ on Cell Viability and Inflammation
| Cell Line | MgSO₄ Concentration | Effect | Reference |
| AGS human gastric adenocarcinoma | 3 - 50 mM | Inhibition of cell proliferation and viability | [13][14] |
| RAW264.7 macrophages | 20 mM | Inhibition of LPS-induced inflammatory molecule production and NF-κB activation | [15] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for PCR optimization with MgSO₄.
Caption: Dual role of Mg²⁺ in enzyme kinetics.
Caption: Workflow for assessing MgSO₄ impact on cell-based assays.
References
- 1. help.takarabio.com [help.takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Open and Shut Case: The Interaction of Magnesium with MST Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. Effects of temperature and purity of this compound during extraction of pesticide residues using the QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hou.usra.edu [hou.usra.edu]
- 12. The interference effect of a mixture of magnesium, aluminium, sulfate and chloride on the atomization and vaporization of manganese in graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induced toxicity in vitro in AGS gastric adenocarcinoma cells and in vivo in mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Magnesium Sulfate in Non-Aqueous Solvents
This guide provides researchers, scientists, and drug development professionals with essential information for preventing magnesium sulfate hydrate formation in non-aqueous solvents. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful drying of organic solutions.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is it used in non-aqueous solvents?
Anhydrous this compound (MgSO₄) is the water-free form of this compound. It is widely used as a drying agent, or desiccant, in organic chemistry to remove trace amounts of water from non-aqueous solvents after a reaction or extraction.[1][2] Its popularity stems from its high capacity for water absorption, rapid action, chemical inertness towards most organic compounds, and affordability.[3][4]
Q2: How does anhydrous this compound remove water from a solvent?
Anhydrous this compound works by absorbing water molecules and incorporating them into its crystal structure to form stable hydrates (MgSO₄·nH₂O).[1][2] This process effectively sequesters the water, removing it from the organic phase.
Q3: How can I tell if my anhydrous this compound is still effective?
Proper storage is crucial for maintaining the effectiveness of anhydrous this compound. It should be kept in a tightly sealed container in a cool, dry place to prevent premature absorption of atmospheric moisture.[1] If the powder, which should be fine and free-flowing, has become hard or clumpy in the storage bottle, it has likely absorbed significant moisture and its drying capacity will be reduced.[5]
Q4: How much this compound should I add to my solvent?
There is no exact formula, as the amount needed depends on the volume of the solvent and the amount of dissolved water. The standard procedure is to add a small amount (e.g., a spatula tip or a pea-sized amount) to the solvent and swirl the flask.[1][2] Continue adding small portions until the newly added this compound no longer clumps together and remains a free-flowing powder, creating a "snow globe" effect when swirled.[2][6]
Q5: How long does it take for this compound to dry a solvent?
This compound is a relatively fast-acting drying agent.[7][8] While much of the drying occurs within the first few minutes, it is good practice to allow the solution to stand over the drying agent for about 15-20 minutes to ensure complete moisture removal.[1][7]
Q6: Are there any solvents or compounds that are incompatible with this compound?
While generally inert, this compound is a Lewis acid and may not be suitable for drying solutions containing very sensitive compounds, such as certain epoxides.[4] For highly acid-sensitive compounds, a more neutral drying agent like sodium sulfate may be a better choice.
Troubleshooting Guide
Problem: The this compound forms large, hard clumps at the bottom of the flask.
-
Cause: This indicates the presence of a significant amount of water in the organic solvent. The MgSO₄ is forming hydrates, but the amount of water exceeds the capacity of the added desiccant.[4][9]
-
Solution:
-
If you have not already done so, perform a pre-drying step by washing the organic layer with a saturated sodium chloride solution (brine). This will remove the bulk of the dissolved water.[7][8]
-
Add more anhydrous this compound in small portions, swirling after each addition, until some of the powder remains free-flowing.[6]
-
Problem: After adding MgSO₄, the solvent became a homogenous mixture and did not separate.
-
Cause: This is an unusual situation, as MgSO₄ is insoluble in most common organic solvents like DCM.[5][10] It suggests that you may have inadvertently collected the aqueous layer instead of the organic layer during an extraction, or that the organic phase is exceptionally wet.
-
Solution:
-
Verify that you have the correct layer. A simple test is to add a drop of water; if it dissolves, you have the aqueous layer.
-
If you have the correct organic layer but it is extremely wet, you will need to use a much larger quantity of drying agent or first separate any visible water layers using a separatory funnel.[1][11]
-
Problem: The heat from MgSO₄ hydration is causing my low-boiling solvent (like diethyl ether) to boil.
-
Cause: The hydration of this compound is an exothermic process. If an ethereal solution is very wet, the heat released can be sufficient to boil the solvent.[8]
-
Solution:
-
Ensure the organic layer has been pre-dried with brine to minimize the amount of water.[8]
-
Add the anhydrous this compound slowly and in small portions to control the rate of heat generation.
-
If necessary, cool the flask in an ice bath before and during the addition of the drying agent.
-
Problem: My final product has a low yield after the drying step.
-
Cause: As the this compound forms hydrated clumps, it can trap some of the desired product within the solid matrix, preventing its recovery.
-
Solution: After filtering the drying agent, wash the filtered solid with a small amount of fresh, dry solvent. This will help rinse the trapped product from the surface of the hydrated MgSO₄, improving your overall yield.
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Capacity¹ | Speed² | Intensity³ | Suitability & Limitations |
| This compound (MgSO₄) | High | High | Medium-High | Generally useful for most solvents. Slightly acidic.[4][12][13] |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Neutral and inexpensive. Slow and leaves more residual water than MgSO₄.[4][8][13] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Very effective but can form complexes with alcohols, amines, and carbonyl compounds.[3][13] |
| Calcium Sulfate (CaSO₄) | Low | High | High | Fast and efficient, but has a very low capacity, making it unsuitable for wet solutions.[4][13] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Basic drying agent; suitable for amines and neutral compounds but reacts with acids.[12][13] |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for achieving very low water levels but are more expensive.[1][14] |
¹Capacity: The amount of water that can be absorbed per unit weight of the drying agent. ²Speed: The rate at which the drying agent removes water. ³Intensity: The degree of dryness that can be achieved.
Table 2: Solubility of Anhydrous this compound in Various Solvents
| Solvent | Solubility (g / 100 mL) | Temperature (°C) |
| Diethyl Ether | 1.16 | 18 |
| Ethanol | Practically Insoluble | - |
| Acetone | Insoluble | - |
| Methanol | 0.224 | 25 |
| Ethyl Acetate | Insoluble | - |
Data compiled from various sources.[10][15]
Experimental Protocols
Protocol 1: Standard Procedure for Drying a Non-Aqueous Solvent
Objective: To remove trace water from an organic solution using anhydrous this compound.
Methodology:
-
Initial Water Removal: Transfer the organic solution from a separatory funnel to an Erlenmeyer flask. If a visible aqueous layer is present, ensure it is completely separated and left behind. For best results, perform a final wash with a saturated brine solution before this step to remove most of the dissolved water.[7][11]
-
Addition of Drying Agent: Add a small amount (e.g., the tip of a spatula) of anhydrous this compound powder to the organic solution.[1]
-
Swirling: Gently swirl the flask. Observe the behavior of the drying agent. If all the powder clumps together and sticks to the bottom of the flask, water is still present.[2][6]
-
Incremental Addition: Continue to add small portions of anhydrous this compound, swirling after each addition, until some of the powder remains fine and moves freely in the solution when swirled (the "snow globe" effect).[2] This indicates that all the water has been absorbed.
-
Drying Time: Allow the flask to stand for approximately 15-20 minutes, with occasional swirling, to ensure the drying process is complete.[1]
-
Separation: Separate the dried solvent from the hydrated this compound.
-
Rinsing (Optional): To maximize product recovery, rinse the drying agent in the funnel with a small volume of fresh, dry solvent and collect the rinse with the main filtrate.
Protocol 2: Determining Water Content via Karl Fischer Titration
Objective: To accurately quantify the water content in a non-aqueous solvent, often used to validate the effectiveness of a drying procedure.
Background: The Karl Fischer titration is the benchmark method for water content determination.[16] It is based on a reaction between iodine, sulfur dioxide, and water in the presence of a base and a solvent (like methanol).[16]
Methodology (General Volumetric Procedure):
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be sealed from atmospheric moisture.
-
Solvent Conditioning: Add the appropriate Karl Fischer solvent to the titration vessel. The titrator will then perform a pre-titration to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached.
-
Titer Determination: Accurately add a known amount of a water standard (or a pure substance with a known water content, like sodium tartrate dihydrate) to the conditioned vessel. Titrate with the Karl Fischer reagent to the endpoint. The titer (mg of water per mL of reagent) is calculated. This step should be performed in triplicate for accuracy.
-
Sample Analysis: Inject a precisely weighed or measured volume of the dried organic solvent sample into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The volume of titrant used is recorded.
-
Calculation: Calculate the water content in the sample using the previously determined titer and the amount of sample added. The result is typically expressed in parts per million (ppm) or as a percentage.
Visualizations
Caption: Experimental workflow for drying non-aqueous solvents.
Caption: Troubleshooting guide for MgSO₄ clumping issues.
References
- 1. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Chemistry Teaching Labs - Drying [chemtl.york.ac.uk]
- 3. soup.io [soup.io]
- 4. imagestoragesserc.blob.core.windows.net [imagestoragesserc.blob.core.windows.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chegg.com [chegg.com]
- 10. This compound [chemister.ru]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying Magnesium Sulfate
For researchers, scientists, and drug development professionals, the accurate quantification of magnesium sulfate is critical for quality control, formulation development, and research applications. This guide provides a detailed comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, precision, sample matrix, available instrumentation, and throughput needs. Below is a summary of the most common methods with their key performance characteristics.
| Method | Principle | Linearity (Correlation Coefficient, r) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Throughput |
| Complexometric Titration | Titration of Mg²⁺ with a standard EDTA solution at pH 10 using an indicator like Eriochrome Black T. | Not Applicable | High (typically >99%) | Low (<1%) | mg/L range | Low |
| Gravimetric Analysis | Precipitation of sulfate as barium sulfate (BaSO₄), followed by drying and weighing. | Not Applicable | High (close to 100%) | Very Low (<0.5%) | 10 mg/L | Very Low |
| Atomic Absorption Spectroscopy (AAS) | Measurement of the absorption of light by ground-state magnesium atoms in a flame or graphite furnace. | >0.999[1][2] | 98.66 - 103.00%[2] | <2%[1] | 0.01 µg/mL - 3.8 µg/g[1][3] | Moderate |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measurement of the light emitted by excited magnesium atoms in an argon plasma. | >0.999 | 95 - 105%[4] | <5% | 0.01 mg/L[5] | High |
| Ion Chromatography (IC) | Separation of sulfate ions on an ion-exchange column followed by conductivity detection. | >0.999 | 97 - 101%[6] | <2% | mg/L range | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Complexometric Titration with EDTA
This method is a classic and cost-effective technique for the quantification of magnesium ions.
Experimental Workflow:
Caption: Workflow for Complexometric Titration of this compound.
Protocol:
-
Sample Preparation: Accurately weigh about 0.3 g of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.[7]
-
Buffering: Add 10 mL of a strong ammonia-ammonium chloride buffer solution to maintain the pH at approximately 10.[7]
-
Indicator Addition: Add a few drops of Eriochrome Black T indicator to the sample solution. The solution will turn a wine-red color.[8][9]
-
Titration: Titrate the sample solution with a standardized 0.05 M EDTA solution.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[8][10]
-
Calculation: The concentration of this compound is calculated based on the volume of EDTA consumed, as the reaction between Mg²⁺ and EDTA is 1:1.[9]
Gravimetric Analysis
This is a highly accurate absolute method for the determination of sulfate.
Experimental Workflow:
Caption: Workflow for Gravimetric Analysis of Sulfate.
Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in distilled water. Acidify the solution with dilute hydrochloric acid.
-
Precipitation: Heat the solution to boiling and slowly add a slight excess of barium chloride solution while stirring continuously to precipitate barium sulfate.
-
Digestion: Keep the solution hot for a period to allow the precipitate to digest, which improves its filterability.
-
Filtration and Washing: Filter the barium sulfate precipitate through a pre-weighed filter paper. Wash the precipitate with hot water until the filtrate is free of chloride ions (tested with silver nitrate).
-
Drying and Weighing: Dry the filter paper and precipitate in an oven, and then ignite it to a constant weight. Cool in a desiccator and weigh the final mass of barium sulfate.
-
Calculation: The mass of sulfate, and subsequently this compound, is calculated from the mass of the barium sulfate precipitate using the gravimetric factor.
Atomic Absorption Spectroscopy (AAS)
AAS is a sensitive and selective method for the determination of magnesium concentration.
Experimental Workflow:
Caption: Workflow for Magnesium Analysis by AAS.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of magnesium from a certified stock solution, typically in the range of 0.05 to 0.40 mg/L.[1]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in an appropriate solvent (e.g., dilute acid), and dilute it to a concentration that falls within the linear range of the calibration curve.
-
Instrument Setup: Set up the atomic absorption spectrometer with a magnesium hollow cathode lamp at a wavelength of 285.2 nm.[3]
-
Calibration: Aspirate the blank and standard solutions into the flame or graphite furnace and measure their absorbance to generate a calibration curve.
-
Sample Measurement: Aspirate the prepared sample solution and measure its absorbance.
-
Quantification: Determine the concentration of magnesium in the sample from the calibration curve and calculate the original concentration of this compound.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for multi-element analysis and offers high sensitivity and throughput for magnesium determination.
Experimental Workflow:
Caption: Workflow for Magnesium Analysis by ICP-OES.
Protocol:
-
Standard Preparation: Prepare a series of magnesium standard solutions, often in a multi-element standard mix, to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the this compound sample. If in a complex matrix, a digestion step using acids (e.g., nitric acid) may be necessary. Dissolve and dilute the sample to the appropriate concentration range.
-
Instrument Setup: Optimize the ICP-OES instrument parameters, including RF power, nebulizer gas flow, and plasma viewing mode (axial or radial). Select an appropriate emission line for magnesium, such as 285.213 nm.[11]
-
Calibration: Introduce the blank and standard solutions into the plasma and measure their emission intensities to create a calibration curve.
-
Sample Measurement: Introduce the prepared sample solution into the plasma and measure the emission intensity for magnesium.
-
Quantification: Calculate the concentration of magnesium in the sample from the calibration curve and determine the original concentration of this compound.
Ion Chromatography (IC)
IC is an excellent method for the direct quantification of the sulfate anion.
Experimental Workflow:
Caption: Workflow for Sulfate Analysis by Ion Chromatography.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of sulfate from a certified stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase or deionized water. Filter the sample to remove any particulates and dilute it to fall within the calibration range.
-
Instrument Setup: Set up the ion chromatograph with an appropriate anion-exchange column and a mobile phase, such as a carbonate-bicarbonate buffer. A conductivity detector is typically used.
-
Calibration: Inject the blank and standard solutions to generate a calibration curve based on the peak area or height of the sulfate peak.
-
Sample Analysis: Inject the prepared sample solution into the chromatograph and record the chromatogram.
-
Quantification: Identify the sulfate peak by its retention time and determine its concentration from the calibration curve. Calculate the original concentration of this compound.
References
- 1. A validated flame AAS method for determining magnesium in a multivitamin pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Method, Development and Validation for the Estimation of Magnesium Content in Esomeprazole-magnesium by Atomic Absorption Spectrophotometer : Oriental Journal of Chemistry [orientjchem.org]
- 4. d-nb.info [d-nb.info]
- 5. omicsonline.org [omicsonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. satyensaha.com [satyensaha.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. japer.in [japer.in]
A Comparative Purity Analysis of Commercial Magnesium Sulfate
A Guide for Researchers, Scientists, and Drug Development Professionals
Magnesium sulfate (MgSO₄), a crucial inorganic salt with wide-ranging applications in the pharmaceutical, biotechnological, and chemical industries, is commercially available in various grades. The purity of this compound is a critical parameter that can significantly impact experimental outcomes, product efficacy, and safety. This guide provides an objective comparison of the purity of different commercial grades of this compound, supported by experimental data and detailed analytical protocols.
Comparison of Commercial this compound Grades
The purity of commercial this compound products is primarily defined by the percentage of MgSO₄ and the permissible limits of various impurities. These specifications are dictated by pharmacopeias such as the United States Pharmacopeia (USP) and other regulatory standards. The following table summarizes the purity and impurity levels of representative commercial grades of this compound based on available Certificates of Analysis (CoA) and product specifications.
| Parameter | USP Grade (Heptahydrate) | Anhydrous USP Grade | AR/ACS Grade (Heptahydrate) | Technical/Industrial Grade (Heptahydrate) |
| Assay (MgSO₄) | 99.0% - 100.5% (anhydrous basis)[1] | ≥ 99.5%[2] | ≥ 99.5%[3] | ~99.0%[4] |
| Chloride (Cl) | ≤ 0.014%[1] | ≤ 0.001%[2] | ≤ 0.0005%[3] | ≤ 0.15%[4] |
| Iron (Fe) | ≤ 20 µg/g (non-parenteral)[1] | ≤ 0.001%[2] | ≤ 0.0001%[3] | ≤ 0.003%[4] |
| Heavy Metals (as Pb) | ≤ 10 ppm[5] | ≤ 0.001%[2] | ≤ 0.0005%[3] | Not always specified |
| Arsenic (As) | ≤ 3 ppm[6] | ≤ 0.0001%[2] | Not always specified | Not always specified |
| Calcium (Ca) | Not always specified | ≤ 0.040%[2] | ≤ 0.005%[3] | Not always specified |
| Manganese (Mn) | Not always specified | ≤ 0.001%[2] | ≤ 0.0005%[3] | Not always specified |
| pH (5% solution) | 5.0 - 8.2[1] | 5.0 - 9.2[2] | 5.0 - 8.0[3] | Not always specified |
Key Observations:
-
USP Grade this compound adheres to stringent purity standards suitable for pharmaceutical and medical applications.[1][7] The anhydrous form generally exhibits lower limits for certain impurities compared to the heptahydrate form.[2]
-
Analytical Reagent (AR) and American Chemical Society (ACS) Grade products demonstrate very high purity with minimal impurities, making them ideal for laboratory and analytical use.[1][3]
-
Technical or Industrial Grade this compound has a slightly lower purity and higher allowable limits for impurities. This grade is suitable for applications where high purity is not a critical factor, such as in agriculture or some chemical manufacturing processes.[1]
Experimental Workflow for Purity Analysis
The comprehensive purity analysis of this compound involves a series of tests to determine the assay of MgSO₄ and to quantify various impurities. The following diagram illustrates a typical experimental workflow.
Figure 1. A flowchart illustrating the key stages in the purity analysis of commercial this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established pharmacopeial methods and standard analytical procedures.
Assay of this compound by Complexometric EDTA Titration
This method determines the percentage of MgSO₄ in the sample.
-
Principle: Magnesium ions (Mg²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator that changes color when all the Mg²⁺ has been complexed by the EDTA.
-
Reagents and Materials:
-
This compound sample
-
Deionized water
-
Ammonia-ammonium chloride buffer solution (pH 10.7)
-
Eriochrome Black T indicator
-
0.05 M disodium EDTA volumetric solution (VS)
-
-
Procedure:
-
Accurately weigh approximately 0.6 g of the this compound sample, previously ignited at 450°C for 3 hours after drying at 105°C for 2 hours.[5]
-
Dissolve the sample in 2 mL of dilute hydrochloric acid and make up to exactly 100 mL with deionized water in a volumetric flask.[5]
-
Pipette 25 mL of this solution into a conical flask and add 50 mL of deionized water.[5]
-
Add 5 mL of the ammonia-ammonium chloride buffer solution (pH 10.7).[5]
-
Add a small amount (approximately 0.04 g) of Eriochrome Black T indicator. The solution will turn a wine-red color.[5][8]
-
Titrate with 0.05 M disodium EDTA VS until the color changes from wine-red to a clear blue at the endpoint.[8]
-
Perform a blank determination and make any necessary corrections.[5]
-
-
Calculation: Each mL of 0.05 M disodium EDTA VS is equivalent to a specific amount of MgSO₄, which is used to calculate the percentage of this compound in the sample.
Determination of Heavy Metal Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method is used for the determination of trace elemental impurities.
-
Principle: The sample is introduced into an argon plasma, which ionizes the atoms of the elements present. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for their quantification.
-
Reagents and Materials:
-
This compound sample
-
Nitric acid (trace metal grade)
-
Hydrochloric acid (trace metal grade)
-
Multi-element standard solutions
-
Deionized water (18 MΩ·cm or better)
-
-
Sample Preparation:
-
Accurately weigh about 0.5 g of the this compound sample into a suitable digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid. The exact volumes and digestion program will depend on the specific microwave digestion system used.
-
After digestion, allow the vessel to cool and quantitatively transfer the solution to a volumetric flask, diluting to a final volume with deionized water.
-
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument using a series of multi-element standard solutions of known concentrations.
-
Analyze the prepared sample solution. An internal standard is typically used to correct for matrix effects and instrumental drift.
-
The concentration of each elemental impurity is determined by comparing its signal intensity in the sample to the calibration curve.
-
Determination of Chloride by Ion Chromatography (IC)
This method is used for the quantification of anionic impurities like chloride.
-
Principle: The sample solution is injected into an ion chromatograph. The anions are separated on a chromatographic column based on their affinity for the stationary phase. A conductivity detector is used to quantify the separated anions.[4]
-
Reagents and Materials:
-
This compound sample
-
Deionized water
-
Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate)[4]
-
Chloride standard solution
-
-
Procedure:
-
Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a specific volume of deionized water.
-
Prepare a series of chloride standard solutions of known concentrations.
-
Inject the standards and the sample solution into the ion chromatograph.
-
The concentration of chloride in the sample is determined by comparing the peak area of chloride in the sample chromatogram to the calibration curve generated from the standards.[9]
-
Conclusion
The purity of commercial this compound varies significantly across different grades. For applications in research, drug development, and pharmaceutical manufacturing, it is imperative to use high-purity grades such as USP or AR/ACS to ensure the reliability and safety of the final product. The choice of a specific commercial product should be based on a thorough evaluation of its Certificate of Analysis and, if necessary, independent verification of its purity using the validated analytical methods described in this guide. The use of lower-purity technical grade this compound should be restricted to applications where the presence of higher levels of impurities will not have adverse effects.
References
- 1. Epsom Salt in Industry: High‑Purity Magnesium Sulfate Heptahydrate Explained - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Certificate of Analysis [alphachemika.co]
- 4. Chloride analysis in magnesium metal using ion chromatography with conductometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. fao.org [fao.org]
- 7. This compound, USP [rmreagents.com]
- 8. scribd.com [scribd.com]
- 9. qasac-americas.org [qasac-americas.org]
A Comparative Guide to the X-ray Diffraction Analysis of Magnesium Sulfate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of various magnesium sulfate hydrates. It is designed to assist researchers, scientists, and drug development professionals in understanding the structural properties of these compounds and in applying XRD techniques for their characterization. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative analytical techniques.
Introduction to this compound Hydrates
This compound (MgSO₄) is a chemical compound that can exist in various hydrated forms, each with a different number of water molecules in its crystal structure. These hydrates are crucial in numerous applications, including pharmaceuticals, agriculture, and industrial processes. The degree of hydration significantly influences the physical and chemical properties of the material, such as solubility, stability, and bioavailability. Therefore, accurate characterization of the specific hydrate form is essential. X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of these materials, enabling unambiguous identification of different hydrate phases.
Comparative Analysis of Crystal Structures
The various hydrates of this compound each possess a unique crystal structure, which can be definitively identified by powder X-ray diffraction (PXRD). The key crystallographic parameters that differentiate these hydrates are the crystal system, space group, and lattice parameters. A summary of these parameters for the most common hydrates is presented in Table 1.
Table 1: Crystallographic Data for Common this compound Hydrates
| Hydrate Form | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Anhydrous | MgSO₄ | Orthorhombic | Cmcm | 5.182 | 7.893 | 6.506 | 90 | 90 | 90 |
| Monohydrate (Kieserite) | MgSO₄·H₂O | Monoclinic | C2/c | 7.516 | 7.621 | 6.892 | 90 | 116.23 | 90 |
| Dihydrate (Sanderite) | MgSO₄·2H₂O | Orthorhombic | P2₁2₁2₁ | 8.8932 | 8.4881 | 12.4401 | 90 | 90 | 90 |
| Hexahydrate | MgSO₄·6H₂O | Monoclinic | C2/c | 10.110 | 7.212 | 24.41 | 90 | 98.30 | 90 |
| Heptahydrate (Epsomite) | MgSO₄·7H₂O | Orthorhombic | P2₁2₁2₁ | 11.86 | 12.00 | 6.858 | 90 | 90 | 90 |
| Undecahydrate (Meridianiite) | MgSO₄·11H₂O | Triclinic | P1 | 6.725 | 6.779 | 17.290 | 88.26 | 89.48 | 62.60 |
Note: Lattice parameters can vary slightly depending on the experimental conditions and data refinement methods.
X-ray Powder Diffraction (PXRD) Data Comparison
The PXRD pattern of a crystalline material is a unique fingerprint characterized by a series of diffraction peaks at specific scattering angles (2θ). These patterns allow for the identification of the specific hydrate phase and the detection of impurities. Table 2 provides a comparison of the characteristic PXRD peaks for this compound monohydrate, hexahydrate, and heptahydrate.
Table 2: Characteristic Powder X-ray Diffraction Peaks for Selected this compound Hydrates (Cu Kα radiation)
| This compound Heptahydrate (MgSO₄·7H₂O) | This compound Hexahydrate (MgSO₄·6H₂O) | This compound Monohydrate (MgSO₄·H₂O) |
| 2θ Angle (°) | 2θ Angle (°) | 2θ Angle (°) |
| 14.8 | 15.8 | 20.0 (potential overlap with hexahydrate) |
| 16.9 | 19.9 | 25.5 |
| 20.9 | 20.9 | 28.3 |
| 21.1 | 22.3 | 32.0 (potential overlap with hexahydrate) |
| 23.4 | 25.7 | 35.8 |
| 25.9 | 28.1 | 40.0 (potential overlap with hexahydrate) |
| 29.9 | 30.6 | 43.7 |
| 31.0 | 33.7 | 49.2 |
| 34.1 | 35.2 | 53.8 |
| 37.5 | 41.8 | 58.0 |
Note: The presence of additional peaks in a monohydrate sample around 20°, 32°, and 40° 2θ may indicate the presence of the hexahydrate form as an impurity.[1]
Experimental Protocol for Powder X-ray Diffraction Analysis
This section outlines a typical experimental protocol for the PXRD analysis of this compound hydrates.
4.1. Instrumentation
A high-resolution powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a sensitive detector (e.g., a solid-state linear detector or a scintillation counter) is recommended.
4.2. Sample Preparation
-
Grinding: Gently grind the this compound hydrate sample to a fine, homogeneous powder using an agate mortar and pestle. Avoid excessive grinding, as this can induce phase transformations or amorphization.
-
Mounting: Pack the powdered sample into a sample holder. A zero-background sample holder (e.g., a silicon single crystal wafer) is preferred to minimize background noise, especially at low 2θ angles. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.
4.3. Data Collection
-
Instrument Setup:
-
X-ray Source: Set the X-ray tube to the desired voltage and current (e.g., 40 kV and 40 mA).
-
Optics: Use appropriate divergence and anti-scatter slits to control the beam geometry. Soller slits can be used to reduce axial divergence.
-
Detector: Ensure the detector is properly aligned.
-
-
Scan Parameters:
-
2θ Range: A typical scan range is from 5° to 70° 2θ, which covers the most characteristic diffraction peaks for this compound hydrates.
-
Step Size: A step size of 0.02° 2θ is generally sufficient for good resolution.
-
Dwell Time: The time spent at each step (dwell time) will depend on the sample's crystallinity and the desired signal-to-noise ratio. A dwell time of 1-2 seconds per step is a good starting point.
-
4.4. Data Analysis
-
Phase Identification: The collected PXRD pattern is compared to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). A match between the experimental pattern and a reference pattern confirms the identity of the hydrate phase.
-
Lattice Parameter Refinement: For a known phase, the lattice parameters can be refined using software packages that employ least-squares fitting algorithms. This can provide more precise structural information.
-
Quantitative Analysis: If the sample is a mixture of different hydrate phases, the relative proportions of each phase can be determined using methods like the Rietveld refinement.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the PXRD analysis of this compound hydrates.
Caption: Experimental workflow for the PXRD analysis of this compound hydrates.
Alternative and Complementary Analytical Techniques
While PXRD is the primary technique for determining the crystal structure of this compound hydrates, other analytical methods can provide complementary information.
-
Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can be used to distinguish between different hydrate forms based on their unique spectral fingerprints. It is particularly useful for in-situ monitoring of hydration and dehydration processes.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the water content of a hydrate and to study the thermal stability and dehydration steps of the material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as dehydration and melting, and to determine the enthalpy of these transitions.
-
Terahertz Time-Domain Spectroscopy (THz-TDS): This emerging technique probes the low-frequency vibrational modes of the crystal lattice and is highly sensitive to the hydrogen-bonding network within the hydrates. It can provide unique insights into the intermolecular interactions and can be used to monitor crystallization processes in real-time.[2]
By combining the structural information from PXRD with the data from these complementary techniques, a more complete understanding of the properties and behavior of this compound hydrates can be achieved.
References
Cross-Validation of Magnesium Sulfate's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of magnesium sulfate's neuroprotective effects across different preclinical models of neurological injury. It delves into the experimental data from studies on stroke, traumatic brain injury (TBI), and neonatal hypoxic-ischemic encephalopathy (HIE), offering a cross-validation of its therapeutic potential and highlighting the nuances of its application.
This compound has long been investigated as a neuroprotective agent due to its well-established physiological roles, including the blockade of N-methyl-D-aspartate (NMDA) receptors, modulation of calcium influx, and anti-inflammatory actions.[1][2][3] Preclinical studies in various animal models have often demonstrated its benefits in reducing neuronal damage. However, the translation of these findings to clinical settings has been met with inconsistent results, underscoring the need for a critical evaluation of the preclinical evidence.[4][5][6][7][8][9][10][11] This guide synthesizes key experimental data, details the methodologies employed, and visualizes the proposed mechanisms of action to aid in the objective assessment of this compound as a neuroprotective candidate.
Comparative Efficacy of this compound in Preclinical Models
The neuroprotective efficacy of this compound has been evaluated in a variety of animal models of acute brain injury. The following tables summarize the quantitative outcomes from key studies in stroke, traumatic brain injury, and neonatal hypoxic-ischemic encephalopathy. It is crucial to note the significant heterogeneity in experimental designs, including the animal species, injury model, and the dosage and timing of this compound administration.
Ischemic Stroke Models
This compound has been shown to reduce infarct volume and improve neurological outcomes in several preclinical models of ischemic stroke. The primary mechanism is believed to be the reduction of excitotoxicity mediated by the NMDA receptor.[1][2]
| Animal Model | Injury Model | This compound Regimen | Key Quantitative Outcomes | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 100 µmol/kg bolus at 30 min post-injury | Significantly improved brain intracellular free magnesium concentration and neurologic outcome. | [12] |
| Rat | Eleven Vessel Occlusion (11VO) | Not specified | Significantly lower extracellular glutamate release and decreased neuronal cell death in the hippocampus compared to the ischemia group. |
Traumatic Brain Injury (TBI) Models
In preclinical TBI models, this compound administration has been associated with improved neurological function. These effects are attributed to its ability to counteract the secondary injury cascade that follows the initial trauma.[4]
| Animal Model | Injury Model | This compound Regimen | Key Quantitative Outcomes | Reference |
| Rat | Severe Diffuse Axonal Injury | 100 µmol/kg bolus of MgSO4 or MgCl2 at 30 min post-injury | Both salts significantly improved brain intracellular free magnesium concentration and neurologic outcome as measured by the rotarod test. | [12] |
| Rat | Closed Head Injury | 250 µmol/kg IV at 20 min post-admission, followed by 750 µmol/kg daily for 3-5 days | Glasgow Outcome Scale score was significantly lower in the MST group at discharge (3.30±1.35 vs 3.90±1.10, P=0.004) and 3 months after discharge (2.95±1.48 vs 3.66±1.44, P=0.009). |
Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Models
Antenatal administration of this compound has been linked to a reduced risk of cerebral palsy in preterm infants.[3] Preclinical studies in neonatal HIE models have explored its direct neuroprotective effects on the developing brain, with some studies showing reduced brain injury.[13] However, the evidence is not consistently positive, with some systematic reviews of preclinical studies suggesting that the beneficial effects might be confounded by hypothermia.[14][15]
| Animal Model | Injury Model | This compound Regimen | Key Quantitative Outcomes | Reference |
| Postnatal day 4 Rat | Hypoxia-Ischemia (HI) | 1.1 mg/g IP 24h prior to HI | Reduced brain injury by 74% in grey matter and 64% in white matter. | [13] |
| Postnatal day 5 Mouse | Hypoxia-Ischemia (HI) | 0.92 mg/g IP 24h prior to HI | Conferred a 40% reduction in grey matter injury. | [13] |
| Newborn Piglet | Transient Hypoxia-Ischemia | 400 mg/kg 1h after resuscitation, and 200 mg/kg at 12 and 24h | No difference in the severity of tissue damage in any brain region compared to placebo. | [16] |
Comparison with Alternative Neuroprotective Agents
This compound has been compared with other neuroprotective agents in the context of neonatal HIE. The following table summarizes the findings from studies that directly compare this compound with phenobarbital and melatonin.
| Comparison Agent | Animal/Clinical Model | This compound Regimen | Comparator Regimen | Key Comparative Outcomes | Reference |
| Phenobarbital | Neonatal HIE (Clinical) | Not specified | Not specified | One meta-analysis of a single RCT showed no difference in neonatal death (RR = 3.00; 95% CI = 0.86–10.46).[17] Another clinical study suggested more adverse outcomes with this compound than phenobarbital, though the difference was not statistically significant.[18] | [17][18] |
| Melatonin | Neonatal HIE (Clinical) | This compound and melatonin co-treatment | Melatonin only | The combination group had lower concentrations of the brain injury marker S100-B at 2 days and 6 days of therapy.[19] | [19] |
| Melatonin | Neonatal HI Rat Model | This compound, melatonin, or combination before and after HI | Saline (vehicle) | All treatment groups showed significantly reduced infarct volume and TUNEL-positive cells compared to the vehicle. No statistically significant differences were found between the drug-treated groups. | [20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for some of the key studies cited.
Study of this compound in a Rat Model of Severe Diffuse Axonal Injury [12]
-
Animals: Male Sprague-Dawley rats.
-
Injury Model: A severe model of diffuse axonal injury was induced.
-
Drug Administration: A bolus of 100 µmol/kg of either MgSO4 or MgCl2 was administered 30 minutes after the injury.
-
Outcome Measures: Brain intracellular free magnesium concentration was monitored using phosphorus nuclear magnetic resonance spectroscopy. Neurological outcome was assessed using the rotarod test.
Study of this compound Preconditioning in a Preterm Rodent Model of HIE [13]
-
Animals: Postnatal day 4 Wistar rats and postnatal day 5 C57Bl/6 mice.
-
Injury Model: Unilateral carotid artery ligation followed by hypoxia (8% O2 for rats, 10% O2 for mice).
-
Drug Administration: A single intraperitoneal (IP) injection of MgSO4 (1.1 mg/g for rats, 0.92 mg/g for mice) was given 24 hours before the hypoxic-ischemic insult.
-
Outcome Measures: Brains were collected 7 days after the insult. Brain injury was assessed by examining macroscopically visible damage and using immunohistochemical staining for grey and white matter injury.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate two of the key proposed mechanisms.
NMDA Receptor Blockade and Calcium Modulation
This compound acts as a non-competitive antagonist of the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.[1][2]
Caption: this compound's role in blocking NMDA receptors and voltage-gated calcium channels to reduce excitotoxicity.
Anti-Inflammatory Pathway via NF-κB Inhibition
This compound has also been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[21][22]
Caption: The anti-inflammatory mechanism of this compound through the inhibition of the NF-κB pathway in microglia.
References
- 1. Frontiers | Fetal Neuroprotection by this compound: From Translational Research to Clinical Application [frontiersin.org]
- 2. Fetal Neuroprotection by this compound: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium as a Neuroprotective Agent: A Review of Its Use in the Fetus, Term Infant with Neonatal Encephalopathy, and the Adult Stroke Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seattleneurosciences.com [seattleneurosciences.com]
- 5. This compound for neuroprotection after traumatic brain injury: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnesium Sulphateas Neuroprotective in Post Traumatic Brain Injury [mjcu.journals.ekb.eg]
- 7. Prehospital use of this compound as neuroprotection in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prehospital Use of this compound as Neuroprotection in Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in neuroprotection in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
- 11. Research Portal [iro.uiowa.edu]
- 12. Neuroprotective effects of MgSO4 and MgCl2 in closed head injury: a comparative phosphorus NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Magnesium sulphate induces preconditioning in preterm rodent models of cerebral hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium is not consistently neuroprotective for perinatal hypoxia-ischemia in term-equivalent models in preclinical studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magnesium-is-not-consistently-neuroprotective-for-perinatal-hypoxia-ischemia-in-term-equivalent-models-in-preclinical-studies-a-systematic-review - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Neonatal magnesium sulphate for neuroprotection: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pjmhsonline.com [pjmhsonline.com]
- 19. A randomized controlled trial on the use of this compound and melatonin in neonatal hypoxic ischemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound provides neuroprotection in lipopolysaccharide-activated primary microglia by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Magnesium Sulfate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling magnesium sulfate, covering everything from personal protective equipment (PPE) to disposal plans. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
Recommended Personal Protective Equipment (PPE)
When handling this compound, particularly in powder or dust form, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended PPE to prevent exposure.
| Protection Type | Specific Recommendations | Rationale & Sources |
| Eye/Face Protection | Safety glasses with side shields, chemical goggles, or a face shield.[1][2][3] | To protect against dust particles and potential splashes that may cause eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or neoprene.[1][5] | To prevent skin irritation from prolonged or repeated contact.[1][3][4] Always inspect gloves before use and use proper removal techniques.[6] |
| Respiratory Protection | A NIOSH-approved dust respirator is recommended where dust exposure may occur or if ventilation is inadequate.[2][3][7] | To prevent inhalation of dust which can irritate the respiratory tract.[3][4][8] For nuisance levels of dust, a type N95 or P1 mask can be used.[6] |
| Protective Clothing | Lab coat, apron, or a complete suit protecting against chemicals.[3][6][7] | To prevent contamination of personal clothing and minimize skin contact.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol for handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
If possible, handle the material in an efficient fume hood to control airborne dust.[3][9]
-
Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of handling.[9]
-
Keep containers tightly closed when not in use.[3]
2. Handling the Substance:
-
Avoid generating dust.[3][4] If appropriate, moisten the substance first to prevent dusting.[8]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Practice good industrial hygiene: wash hands before breaks and at the end of the workday.[6] Do not eat, drink, or smoke in the handling area.[8][9]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in the original sealed container.[1][3][4]
-
This compound is hygroscopic (absorbs moisture from the air), so it's crucial to protect it from humidity.[10][11]
-
Store away from foodstuffs and other chemicals.[1]
Emergency and Disposal Plan
Proper procedures for managing spills and disposing of waste are critical for laboratory safety and environmental protection.
1. Accidental Release Measures (Spills):
-
Restrict access to the spill area.[1]
-
Ventilate the area of the spill.[1]
-
Wear appropriate personal protective equipment as outlined above.[1][3]
-
For containment, use an inert material like sand or earth.[1]
-
Sweep or shovel the spilled material into a suitable, closed container for disposal, avoiding the creation of dust.[2][3][6]
-
After the material is collected, clean the spill area. For liquid spills, absorb with a chemical absorber or vermiculite.[1] For solids, you can finish cleaning by spreading water on the contaminated surface and washing it away.[7][8]
-
Prevent the spilled material from entering waterways or the sewage system.[1][4][12]
2. First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1][3] Seek medical attention if irritation persists.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][9] Seek medical advice if irritation develops or persists.[1]
-
Inhalation: Move the exposed individual to fresh air.[8][9] If breathing is difficult or discomfort persists, seek medical assistance.[2][9]
-
Ingestion: If the person is conscious, wash out their mouth with water.[1][4] Do not induce vomiting.[5][9] Seek medical advice.[1]
3. Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[2][12]
-
Material that cannot be used or recovered should be shoveled into a suitable waste container.[2]
-
Do not dispose of the product together with household garbage.[9][12]
-
Contaminated packaging should be handled in the same way as the substance itself and can be recycled if completely emptied.[11]
Quantitative Toxicity Data
The following data provides a summary of the acute toxicity of this compound.
| Exposure Route | Endpoint | Value | Species |
| Oral | LD50 | > 2,000 mg/kg | Rat |
| Dermal | LD50 | > 2,000 mg/kg | Rat |
| Inhalation | LD50 | > 2,000 mg/l | Rabbit |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
A diagram illustrating the safe handling workflow for this compound.
References
- 1. chemsupply.com.au [chemsupply.com.au]
- 2. westliberty.edu [westliberty.edu]
- 3. prochemonline.com [prochemonline.com]
- 4. murphyandson.co.uk [murphyandson.co.uk]
- 5. media.laballey.com [media.laballey.com]
- 6. southernag.com [southernag.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. ICSC 1197 - this compound [chemicalsafety.ilo.org]
- 9. uprm.edu [uprm.edu]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
